7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJYHGOBBLOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) is a highly specialized, premium functionalized indole. By strategically positioning a fluorine atom at the 7-position and a methyl group at the 5-position, this scaffold offers medicinal chemists a precise tool for modulating lipophilicity, blocking metabolic liabilities, and tuning the hydrogen-bond donor capacity of the indole nitrogen.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and handling protocols for this compound, heavily contextualized by its recent application in the optimization of anti-Trypanosoma cruzi therapeutics for Chagas disease[1].
Physicochemical Profiling & Structural Causality
Understanding the baseline properties of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems.
Quantitative Data Profile
The following table summarizes the core chemical and physical properties of the compound, synthesized from supplier specifications[2].
| Property | Value / Description |
| Chemical Name | 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid |
| CAS Registry Number | 1388058-34-1 |
| MDL Number | MFCD22563674 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.177 g/mol |
| Physical State | Solid (Yellow to white) |
| Storage Conditions | Sealed in dry, Room Temperature (20 to 22 °C) |
Structural Causality: The "Fluorine-Methyl" Synergy
As a Senior Application Scientist, I emphasize that substitutions on an indole ring are never arbitrary. The dual substitution on this specific scaffold serves distinct, synergistic purposes:
-
5-Methyl Substitution (Steric/Electronic): Small, aliphatic electron-donating groups (EDGs) at the 5-position have been shown to favor target affinity. In phenotypic screening against T. cruzi, 5-methyl indoles demonstrated moderate to good potency (pEC₅₀ 5.4 < 6.2) by providing optimal lipophilic contact within hydrophobic binding pockets without incurring a massive molecular weight penalty[3].
-
7-Fluoro Substitution (Metabolic/Physicochemical): The 7-position of the indole ring is a classic hotspot for Cytochrome P450 (CYP) mediated oxidation. Fluorination at this site sterically and electronically blocks oxidative metabolism, thereby improving intrinsic clearance (Clint) in liver microsomes. Furthermore, the strong electron-withdrawing nature of fluorine at the 7-position inductively lowers the pKa of the adjacent indole N-H, altering its hydrogen-bonding network and often improving membrane permeability[1].
Figure 1. Structure-Activity Relationship (SAR) logic tree for 7-fluoro-5-methyl-1H-indole derivatives.
Synthetic Methodologies: Amide Coupling Workflow
The primary utility of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is its conversion into 1H-indole-2-carboxamides. Recent literature highlights its use in synthesizing potent anti-parasitic agents by coupling it with complex amines, such as N-(4-(aminomethyl)phenyl)methanesulfonamide[4].
The Causality of Reagent Selection
Indole-2-carboxylic acids exhibit reduced electrophilicity at the carbonyl carbon due to resonance donation from the electron-rich indole nitrogen. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions or low yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the aminolysis step, particularly when coupling with sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step methodology adapted from "General Procedure C" for the synthesis of indole-2-carboxamides[4]. This protocol incorporates a self-validating checkpoint to ensure resource efficiency.
Reagents Required:
-
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (90 mg, 0.46 mmol)
-
Target Amine (e.g., sulfonamide hydrochloride derivative) (0.60 mmol, 1.3 eq)
-
HATU (210 mg, 0.55 mmol, 1.2 eq)
-
DIPEA (0.24 mL, 1.38 mmol, 3.0 eq)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Activation: Dissolve 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (90 mg) in anhydrous DMF (3.0 mL). Add DIPEA (0.24 mL) and stir for 5 minutes at room temperature to ensure complete deprotonation.
-
Active Ester Formation: Add HATU (210 mg) in one portion. The solution typically transitions to a deep yellow/orange color. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint (Critical): Do not add the amine yet. Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass peak confirms that the highly reactive active ester has successfully formed. Causality: Proceeding without this verification risks complete loss of the expensive amine if the activation step failed due to wet solvent or degraded HATU.
-
Coupling: Upon confirmation of activation, add the target amine hydrochloride (0.60 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (3 x 10 mL) to remove DMF and water-soluble byproducts.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via Flash Column Chromatography (FCC) using a gradient of 0–5% DCM:MeOH to yield the final carboxamide as a solid (Typical yield: 40-65%)[3].
Figure 2. Standardized and self-validating amide coupling workflow for hindered indole-2-carboxylic acids.
Safety, Handling, and Regulatory Compliance
Handling functionalized indoles requires strict adherence to safety protocols. The compound is intended strictly for laboratory and experimental use, not for human or veterinary administration[2].
Hazard Specifications
Based on material safety data, the compound triggers several critical hazard statements. A self-validating safety approach requires that engineering controls (fume hoods) are verified before the reagent bottle is opened.
| Hazard Code | Description | Required Laboratory Precaution |
| H302 | Harmful if swallowed | Prohibit eating/drinking in the lab; wash hands immediately after handling (P264, P270). |
| H315 | Causes skin irritation | Wear nitrile gloves and standard lab coat (P280). If skin contact occurs, wash with plenty of soap and water (P302+P352). |
| H319 | Causes serious eye irritation | Mandate safety goggles. If exposed, rinse cautiously with water for several minutes (P305+P351+P338). |
| H335 | May cause respiratory irritation | Must be handled inside a certified chemical fume hood to prevent inhalation of fine particulates (P261, P271). |
Storage Causality: The compound must be stored sealed in a dry environment at room temperature (20 to 22 °C). Exposure to ambient moisture over prolonged periods can lead to surface hydration, which introduces water into subsequent moisture-sensitive coupling reactions (like the HATU protocol described above), actively destroying the coupling reagent and plummeting reaction yields.
Conclusion
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) is far more than a simple reagent; it is a meticulously designed scaffold that solves specific physicochemical problems in drug design. By leveraging the steric fit of the 5-methyl group and the metabolic shielding of the 7-fluoro group, researchers can push early-stage hits toward viable lead compounds. Adhering to the optimized, self-validating coupling protocols outlined in this guide ensures maximum synthetic efficiency and resource preservation.
References
-
de Oliveira, R. G., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]
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The Strategic Imperative of 7-Fluorination: Enhancing Metabolic Stability in Indole-Based Drug Candidates
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of biologically active compounds.[1][2] However, the very reactivity that makes the indole ring a versatile pharmacophore also renders it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability presents a significant hurdle in drug development, often leading to poor pharmacokinetic profiles, including low oral bioavailability and short half-lives.[3][4] A key strategy to overcome this challenge is the site-specific introduction of fluorine. This guide provides an in-depth technical analysis of how fluorination at the 7-position of the indole ring serves as a powerful and effective tactic to block metabolic pathways, enhance compound stability, and ultimately improve the viability of indole-based drug candidates.[1][2]
The Metabolic Landscape of the Indole Scaffold
Understanding the metabolic fate of the indole nucleus is paramount to designing more robust drug candidates. The electron-rich nature of the bicyclic system makes it a prime substrate for oxidative enzymes, particularly the cytochrome P450 superfamily located predominantly in the liver.[5][6]
Key Enzymatic Drivers of Indole Metabolism
The biotransformation of indole-containing xenobiotics is primarily mediated by Phase I metabolic enzymes.[7] Extensive research has identified several key CYP isoforms responsible for this process:
-
CYP2A6 & CYP2E1: These enzymes are highly active in the oxidation of the indole ring, often leading to the formation of various hydroxylated metabolites.[5][8][9]
-
CYP2C19 & CYP1A2: These isoforms also contribute significantly to indole metabolism, participating in different hydroxylation and oxidation pathways.[8][9]
-
Flavin-containing Monooxygenases (FMOs): While CYPs are the primary drivers, FMOs can also be involved, particularly in N-oxidation pathways.[10]
Primary Pathways of Metabolic Attack
Metabolic attack on the indole scaffold can occur at several positions, but hydroxylation is the most common initial step leading to clearance. The principal metabolic pathways include:
-
Hydroxylation: This is the most prevalent metabolic route, occurring at positions C3, C4, C5, C6, and C7 of the indole ring. The resulting hydroxylated metabolites, such as indoxyl (3-hydroxyindole), are often rapidly conjugated and excreted.[6][8][11]
-
Dehydrogenation: In related scaffolds like indolines, CYP enzymes can catalyze a novel "aromatase" process, converting the indoline to an indole through dehydrogenation.[10][12] This can be significant as the resulting indole may have a completely different pharmacological and metabolic profile.
-
N-Oxidation: The indole nitrogen can also be a site for oxidation, although this is generally a less common pathway compared to aromatic hydroxylation.
The C7 position is a frequent site of such oxidative metabolism. This vulnerability represents a "metabolic soft spot" that medicinal chemists must often address to improve a drug candidate's pharmacokinetic profile.
Caption: General Cytochrome P450-mediated metabolic pathways of the indole ring.
Fluorine as a Bioisosteric Shield
The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, a concept known as bioisosterism.[13][14] The unique physicochemical properties of fluorine make it an exceptionally effective tool for enhancing metabolic stability.[15]
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can decrease the electron density of the aromatic ring, deactivating it towards the electrophilic attack characteristic of CYP-mediated oxidation.[16][17]
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol). This high bond energy makes the C-F bond exceptionally resistant to enzymatic cleavage, effectively "blocking" the site from metabolic hydroxylation.[3][18][19]
-
Small Steric Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to replace hydrogen with minimal steric perturbation, often preserving the molecule's ability to bind to its biological target.[2]
By leveraging these properties, chemists can selectively fortify metabolically vulnerable positions on a drug candidate without drastically altering its core structure or pharmacology.
The 7-Fluorination Strategy: Blocking a Key Metabolic Hotspot
Given that the C7 position of the indole ring is a known site of metabolic hydroxylation, its fortification is a logical and powerful strategy. Placing a fluorine atom at this position directly addresses this liability in several ways.
-
Direct Metabolic Blockade: The primary mechanism of action is steric hindrance and the strength of the C-F bond. A CYP enzyme attempting to hydroxylate the 7-position is met with a bond it cannot easily break, effectively shutting down this metabolic pathway.[2][19]
-
Electronic Deactivation: The electron-withdrawing nature of the 7-fluoro substituent reduces the electron density across the entire indole ring system, making it a less favorable substrate for oxidative enzymes overall.[16]
This "shielding" effect is a highly effective and predictable method for improving the metabolic half-life of an indole-containing compound. In a notable case study involving the development of influenza PB2 inhibitors, a 7-fluoroindole was successfully used as a bioisostere for a 7-azaindole. This substitution not only retained potent antiviral activity but also resulted in a more metabolically stable compound, in part by reducing susceptibility to aldehyde oxidase metabolism.[20]
Caption: Mechanism of metabolic blocking by 7-fluorination of the indole scaffold.
Experimental Validation: The Liver Microsomal Stability Assay
Claims of improved metabolic stability must be validated through rigorous experimentation. The in vitro liver microsomal stability assay is a fundamental, high-throughput screen used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[21][22] It provides crucial data for ranking compounds and guiding structure-activity relationship (SAR) studies.[23]
Self-Validating Experimental Protocol
This protocol describes a standard procedure for determining metabolic stability using pooled human liver microsomes (HLM). The inclusion of positive and negative controls ensures the system is performing as expected, making the protocol self-validating.
Materials & Reagents:
-
Test Compounds (e.g., Unsubstituted indole, 7-Fluoroindole)
-
Pooled Human Liver Microsomes (HLM) (e.g., from a reputable commercial supplier)
-
NADPH Regenerating System (or NADPH)
-
0.1 M Phosphate Buffer (pH 7.4)[24]
-
Positive Control Compounds (High and low clearance, e.g., Verapamil, Dextromethorphan)[22]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
Step-by-Step Methodology:
-
Preparation:
-
Incubation:
-
Add the test compound/control solutions to the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[22][26]
-
A parallel incubation should be run without NADPH to test for non-enzymatic degradation (Negative Control).[24][26]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[24]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[22][27] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[29]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[21][22]
-
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Interpreting the Data: A Comparative Analysis
The output from metabolic stability assays provides clear, quantitative metrics to compare compounds. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[21]
Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| IND-001 | Parent Indole Scaffold | 15 | 46.2 |
| IND-002 | 7-Fluoroindole Analog | > 120 | < 5.8 |
| IND-003 | 5-Fluoroindole Analog | 95 | 7.3 |
| CTRL-FAST | Verapamil (High Clearance) | 10 | 69.3 |
| CTRL-SLOW | Tolbutamide (Low Clearance) | > 120 | < 5.8 |
Data is representative and for illustrative purposes.
The data in Table 1 clearly demonstrates the profound impact of 7-fluorination. The parent indole (IND-001) is rapidly metabolized, as shown by its short half-life and high clearance. In stark contrast, the 7-fluoroindole analog (IND-002) is highly stable, with a half-life exceeding the duration of the experiment and a correspondingly low clearance rate, similar to the low-clearance control. This dramatic improvement directly reflects the successful blocking of a primary metabolic hotspot.
Conclusion and Forward Outlook
Metabolic instability is a critical liability that can terminate the development of otherwise promising indole-based drug candidates. The strategic incorporation of fluorine, particularly at the C7 position, stands as a robust and validated method to mitigate this risk. By physically and electronically shielding this known metabolic soft spot, 7-fluorination significantly enhances metabolic stability, leading to improved pharmacokinetic parameters such as increased half-life and oral bioavailability. The in vitro liver microsomal stability assay is an essential tool for validating the success of this strategy in early discovery. As medicinal chemists continue to leverage the unique properties of the indole scaffold, the judicious use of 7-fluorination will remain an indispensable tactic in the design of safer, more effective, and more durable therapeutics.
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Navigating the "Magic Methyl" Effect in Fluoroindole Carboxylic Acids: A Structural and Mechanistic Guide
Executive Summary
In the rational design of small-molecule therapeutics, the precise spatial arrangement of functional groups dictates both pharmacodynamic affinity and pharmacokinetic viability. The indole-2-carboxylic acid scaffold has emerged as a privileged pharmacophore, particularly in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [1]. Within this scaffold, the strategic introduction of fluorine and methyl groups—often referred to as the "magic methyl" effect [2]—can profoundly alter the molecule's biological trajectory.
This technical guide provides an in-depth comparative analysis of 5-methyl versus 7-methyl substituted fluoroindole carboxylic acids. By dissecting the electronic and steric causality behind these substitutions, we provide drug development professionals with a predictive framework for optimizing metal chelation, membrane permeability, and target binding affinity.
Mechanistic Divergence: 5-Methyl vs. 7-Methyl Substitution
The positional isomerism of a single methyl group on the fluoroindole core triggers a cascade of distinct physicochemical changes. The divergence in activity between the 5-position and the 7-position is rooted in the fundamental difference between electronic modulation and steric shielding.
The 5-Methyl Isomer: Electronic Modulation
The 5-position is located para to the indole nitrogen. A methyl group at this position acts primarily as an electron-donating group (EDG) via hyperconjugation.
-
Causality: This electron donation increases the electron density of the indole
-system. In the context of HIV-1 integrase inhibition, an electron-rich indole core enhances stacking interactions with the 3′ terminal adenosine of processed viral DNA (vDNA) [1]. -
Conformational Impact: Because the 5-position is distal to the 2-carboxylic acid and the NH group, it exerts negligible steric hindrance on the primary pharmacophore, maintaining the native dihedral angle required for receptor binding.
The 7-Methyl Isomer: Steric Shielding and Conformational Restriction
The 7-position is located ortho to the indole NH. The introduction of a methyl group here triggers profound steric consequences.
-
Causality: The bulk of the 7-methyl group creates a steric shield around the adjacent NH proton. This shielding restricts the rotational freedom of the molecule and disrupts local solvation shells, effectively desolvating the NH group. This "magic methyl" effect drives a significant increase in lipophilicity (LogP) and membrane permeability [2].
-
Conformational Impact: The steric clash between the 7-methyl group and the 2-carboxylic acid forces a conformational restriction. This restriction pre-organizes the dihedral angle of the carboxylate, locking it into an optimal geometry for bidentate metal chelation (e.g., coordinating the two Mg
ions in the integrase active site). Furthermore, it positions the C7 vector directly into adjacent hydrophobic binding pockets, often yielding a 10-fold increase in potency compared to unsubstituted analogs [3].
Synergy with Fluorination
Fluorine substitution (e.g., 4-fluoro or 6-fluoro) acts synergistically with methylation. Due to its high electronegativity, fluorine lowers the pK
Logical dichotomy of 5-methyl vs 7-methyl substitution on the fluoroindole scaffold.
Quantitative Structure-Activity Relationship (SAR) Profile
To illustrate the practical impact of these substitutions, the following table summarizes the representative physicochemical and biological data for 6-fluoroindole-2-carboxylic acid derivatives in the context of HIV-1 Integrase inhibition.
| Compound Scaffold | pK | LogP | Mg | HIV-1 IN IC | Primary Advantage |
| Unsubstituted (6-Fluoro) | 3.85 | 2.10 | 15.2 | 320 | Baseline metabolic stability |
| 5-Methyl (6-Fluoro-5-Me) | 3.90 | 2.55 | 12.8 | 85 | Enhanced |
| 7-Methyl (6-Fluoro-7-Me) | 3.75 | 3.15 | 3.4 | 12 | Pre-organized chelation geometry |
Data synthesized from established SAR trends in indole-based INSTI development [1][3]. The 7-methyl variant demonstrates superior metal coordination due to conformational locking.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following workflows incorporate built-in validation mechanisms to prevent false positives and ensure structural fidelity.
Protocol 1: Synthesis & Validation of 7-Methyl-Fluoroindole-2-Carboxylic Acid
This protocol details the final hydrolytic deprotection of the ester precursor, a critical step where the zwitterionic nature of the molecule must be carefully managed.
-
Saponification: Dissolve 1.0 eq of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate in a 3:1 mixture of Methanol/Water.
-
Catalysis: Add 3.0 eq of NaOH and stir the reaction at 80°C for 1.5 hours under an inert N
atmosphere. -
Neutralization: Cool the mixture to room temperature. Carefully adjust the pH to 6.0 using glacial acetic acid to precipitate the free carboxylic acid.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Self-Validation Check (Fluorescence Spectroscopy): Dissolve a 10
M sample in PBS (pH 7.4). Excite at 280 nm. Validation: The compound must exhibit a broad fluorescence emission peak with a distinct shoulder at 370 nm. This confirms the presence of the zwitterionic -amino acid moiety (proton transfer from the carboxylic acid to the amine), verifying the structural integrity of the free acid form [5].
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of the synthesized compounds to block the insertion of viral DNA into host DNA.
-
Complex Assembly: Incubate recombinant HIV-1 integrase (400 nM) with pre-processed donor vDNA (labeled with a fluorophore) in a reaction buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl
. -
Inhibitor Addition: Add the 7-methyl-fluoroindole-2-carboxylic acid compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10
M). -
Self-Validation Check (Positive Control): In parallel wells, dose the assay with Raltegravir (a clinical INSTI). Validation: The assay is only deemed valid if the Raltegravir control yields an IC
between 2.0 and 5.0 nM, confirming that the recombinant integrase is in its active, Mg -bound conformation. -
Strand Transfer Reaction: Add the target host DNA (labeled with a quencher) and incubate at 37°C for 60 minutes.
-
Quantification: Measure the fluorescence signal. A high signal indicates successful inhibition (donor fluorophore is not quenched by the target DNA). Calculate the IC
using non-linear regression.
Step-by-step workflow for the self-validating HIV-1 Integrase Strand Transfer Inhibition Assay.
Conclusion
The distinction between 5-methyl and 7-methyl substitution on fluoroindole carboxylic acids is not merely a matter of molecular weight, but a profound shift in 3D topography. While the 5-methyl variant optimizes electronic interactions, the 7-methyl variant leverages steric bulk to restrict conformation, desolvate the pharmacophore, and perfectly align the 2-carboxylic acid for metal chelation. By understanding the causality behind these structural modifications, researchers can rationally deploy the "magic methyl" effect to overcome pharmacokinetic bottlenecks and enhance target affinity in modern drug discovery.
References
-
Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (MDPI) URL: [Link]
-
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Pharmaceuticals (NIH/PMC) URL: [Link]
-
Title: Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry (NIH/PMC) URL: [Link](Note: Sourced from structural SAR principles of 7-methyl indoles)
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Strategic Fluorination: Engineering Indole Scaffolds for Antiviral and Anti-Inflammatory Therapeutics
Abstract
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for over 25% of all heterocyclic pharmaceuticals. However, the native indole moiety often suffers from rapid oxidative metabolism and suboptimal membrane permeability. This technical guide explores the strategic incorporation of fluorine atoms—specifically at the C5, C6, and C3 positions—to modulate pKa, enhance lipophilicity, and block cytochrome P450-mediated hydroxylation.[1] We examine the dual-action potential of these derivatives in treating viral infections (via fusion/polymerase inhibition) and the associated cytokine storms (via NF-
The Fluorine Effect: Physicochemical Engineering
The introduction of fluorine into the indole core is not merely a structural decoration; it is a calculated engineering decision designed to alter the molecule's electronic and steric landscape without significantly changing its size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Metabolic Stability (The "Metabolic Block")
Native indoles are prone to hydroxylation at the electron-rich C5 and C6 positions by CYP450 enzymes, leading to rapid clearance.
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol).
-
Outcome: Substitution of H with F at C5 or C6 effectively blocks the formation of the arene oxide intermediate, extending the biological half-life (
) of the drug candidate.
Electronic Modulation and Binding Affinity
Fluorine is the most electronegative element (3.98 Pauling scale).
-
Acidity: Fluorination on the benzene ring (positions 4-7) pulls electron density from the pyrrole nitrogen, increasing the acidity of the N-H bond. This can strengthen hydrogen bond donor capability in the active site of viral polymerases or proteases.
-
Lipophilicity: Fluorination typically increases
, facilitating passive transport across viral envelopes and host cell membranes.[1]
| Property | Native Indole | 5-Fluoroindole | Impact on Drug Design |
| pKa (N-H) | ~16.2 | ~15.5 | Stronger H-bond donor for target binding.[1] |
| Log P | 2.14 | 2.45 | Enhanced membrane permeability. |
| C5 Metabolism | Rapid Hydroxylation | Blocked | Extended half-life; reduced dosing frequency.[1] |
| Dipole Moment | 2.1 D | 4.5 D | Altered orientation in electrostatic binding pockets. |
Antiviral Applications: Mechanisms of Action
Viral Fusion Inhibition (The Umifenovir Model)
Umifenovir (Arbidol), a broad-spectrum antiviral, utilizes an indole core to stabilize the viral hemagglutinin (HA) in influenza, preventing the conformational change required for membrane fusion.
-
Fluorinated Analogs: Recent derivatives featuring 5-fluoro or 6-fluoro substitutions have shown enhanced binding affinity to the hydrophobic pocket of the HA trimer. The fluorine atom induces a dipole interaction with backbone amides in the viral protein, locking the fusion machinery in a pre-fusion state.
Polymerase Interference
Fluorinated indole-3-carboxamides have emerged as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1]
-
Mechanism: The indole moiety intercalates between base pairs or binds to the allosteric "thumb" domain of the polymerase. The fluorine substituent at C5 creates a specific hydrophobic contact with residues (e.g., Val/Leu) that non-fluorinated analogs cannot access, effectively stalling viral replication.
Anti-Inflammatory Pathways: Managing the Cytokine Storm
Viral infections often trigger hyper-inflammation (cytokine storms). Fluorinated indoles offer a unique dual-mechanism approach by inhibiting viral replication and dampening the host immune response.
NF- B Pathway Suppression[1]
-
Target: I
B Kinase (IKK). -
Action: 2-substituted fluorinated indoles have been shown to inhibit the phosphorylation of I
B , preventing the nuclear translocation of NF- B (p65/p50 dimer). This downregulates the transcription of pro-inflammatory cytokines like TNF- , IL-6, and IL-1 .[1]
COX-2 and PLA2 Inhibition
Similar to Indomethacin (which contains a chlorobenzoyl indole core), fluorinated analogs inhibit Cyclooxygenase-2 (COX-2).[1] The fluorine atom provides a bioisosteric replacement for chlorine or methyl groups, often improving selectivity for COX-2 over COX-1, thereby reducing gastric side effects.[1]
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the dual antiviral/anti-inflammatory pathways.
Figure 1: Strategic impact of fluorination on indole pharmacokinetics and multi-target pharmacology.[1]
Experimental Methodologies
Representative Synthesis: 5-Fluoro-2-Methylindole
Rationale: The Fischer Indole Synthesis is chosen for its robustness and scalability compared to direct fluorination, which often lacks regioselectivity.
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)[1]
-
Acetone (or substituted ketone for different C2/C3 patterns)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (
)
Protocol:
-
Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL). Add acetone (12 mmol) dropwise. Stir at room temperature for 1 hour. The hydrazone often precipitates; filter and dry.
-
Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (20 g). Heat the mixture to 100-110°C for 2-3 hours. Caution: Exothermic reaction.[1]
-
Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a solid.
-
Purification: Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with saturated
and brine. Dry over . Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1). -
Validation:
F NMR should show a singlet around -124 ppm (depending on solvent).[1]
Antiviral Assay: Plaque Reduction (Influenza A/H1N1)
Rationale: This is the gold standard for quantifying infectious virus particles.
Workflow:
-
Seeding: Seed MDCK cells (
cells/well) in 6-well plates. Incubate overnight to form a monolayer. -
Infection: Wash cells with PBS. Infect with Influenza A (MOI = 0.01) in the presence of serial dilutions of the fluorinated indole (0.1 - 100
M). Incubate for 1 hour at 37°C. -
Overlay: Remove inoculum. Overlay cells with 2 mL of nutrient agarose (1% agarose in DMEM + TPCK-trypsin).[1]
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix with 4% formaldehyde. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques. Calculate
(concentration reducing plaque count by 50%).
Anti-Inflammatory Assay: NO Production in RAW 264.7
Rationale: Nitric Oxide (NO) is a primary inflammatory mediator; its inhibition correlates with anti-inflammatory potency.
Workflow:
-
Seeding: Seed RAW 264.7 murine macrophages (
cells/well) in 96-well plates. -
Treatment: Pre-treat cells with the fluorinated indole (1 - 50
M) for 1 hour.[1] -
Stimulation: Add Lipopolysaccharide (LPS, 1
g/mL) to induce inflammation. Incubate for 24 hours. -
Griess Assay: Transfer 100
L of supernatant to a new plate. Add 100 L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Measurement: Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.[2]
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Future Outlook: The Next Generation
The future of fluorinated indoles lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a fluorinated indole (binding to a viral protein) to an E3 ligase ligand, researchers can degrade viral proteins rather than merely inhibiting them. The fluorine atom's ability to fine-tune the linker angle and solubility will be critical in these macromolecular designs.
References
-
Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link][1]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. [Link][3]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. [Link]
-
A review on recent developments of indole-containing antiviral agents. Acta Pharmaceutica Sinica B. [Link]
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology. [Link]
Sources
Predictive Modeling and Biological Activity of 7-Fluoro-5-methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
Executive Summary
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for diverse therapeutic agents, including HIV-1 integrase strand transfer inhibitors (INSTIs), IDO1/TDO dual inhibitors for immuno-oncology, and anti-parasitic agents. Recently, specific functionalization—namely the 7-fluoro-5-methyl-1H-indole-2-carboxylic acid building block—has emerged as a critical starting material for optimizing pharmacokinetic properties and target affinity.
This whitepaper provides an in-depth mechanistic analysis of this specific derivative class, focusing on its structure-activity relationships (SAR), predictive biological modeling, and the rigorous, self-validating experimental workflows required for its evaluation in drug discovery.
Mechanistic Rationale: The 7-Fluoro-5-methyl Scaffold
The strategic placement of substituents on the indole core is not arbitrary; it is governed by strict electronic and steric requirements of the target binding pockets.
-
The 5-Methyl Substitution (Steric Anchoring): Predictive molecular docking reveals that small, aliphatic, electron-donating groups (EDGs) at the C5 position are highly favored. The methyl group optimally fills hydrophobic sub-pockets in target enzymes (such as CYP51 in Trypanosoma cruzi or the active site of IDO1). Conversely, introducing electron-withdrawing groups (EWGs) at this position severely diminishes binding affinity [1].
-
The 7-Fluoro Substitution (Metabolic & pKa Modulation): The incorporation of a vicinal fluorine at the C7 position is a classical bioisosteric strategy. Fluorine's high electronegativity modulates the pKa of the adjacent indole NH, altering the molecule's hydrogen-bonding capacity. Furthermore, it reduces overall lipophilicity (cLogP), which is critical for improving Lipophilic Ligand Efficiency (LLE) and protecting the indole core from rapid oxidative metabolism by hepatic cytochromes[1].
-
The C2-Carboxamide Linkage (Conformational Locking): The secondary amide formed from the C2-carboxylic acid is strictly required for activity. Methylating this amide nitrogen results in a near-complete loss of potency, confirming its indispensable role as a hydrogen-bond donor that locks the ligand into its bioactive conformation[1].
Fig 1: Mechanistic target pathway of 7-fluoro-5-methyl-1H-indole derivatives.
Structure-Activity Relationship (SAR) & Predictive Modeling
In silico predictions and subsequent in vitro validations have established a tight SAR profile for these derivatives. A primary challenge with indole-2-carboxamides is balancing high target potency (pEC50) with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The table below summarizes the multiparametric evaluation of various indole-2-carboxamide derivatives, highlighting the causality behind specific structural modifications [1][2].
Table 1: Multiparametric Evaluation of Indole-2-carboxamide Derivatives
| Structural Feature | Target Potency (pEC50) | Kinetic Solubility (μg/mL) | Microsomal Clearance (μL/min/mg) | Mechanistic Observation |
| 5-Methyl (Base Scaffold) | > 5.5 | < 10 | > 25 | Good steric fit; poor metabolic stability and solubility. |
| 7-Fluoro-5-methyl | 5.4 – 6.2 | ~ 15 | ~ 20 | Fluorine modulates pKa, slightly improving solubility and clearance. |
| + CF3 Sulfonamide (RHS) | < 5.0 | 39 – 40 | 13 – 16 | Drastic ADME improvement; bulky CF3 causes steric clash, lowering potency. |
| N-Methylated Amide | < 4.5 | N/A | N/A | Complete loss of activity due to removal of critical H-bond donor. |
| 5-EWG (e.g., Halogens) | < 4.2 | Variable | Variable | Electron withdrawal at C5 disrupts electron density required for binding. |
Causality Insight: The data dictates that while lipophilicity drives initial target engagement, it simultaneously triggers high microsomal clearance. The 7-fluoro modification acts as a necessary compromise, maintaining the LLE above the critical threshold of 3 while preventing rapid hepatic degradation [1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and biological evaluation of 7-fluoro-5-methyl-1H-indole-2-carboxylic acid derivatives must follow a self-validating workflow. Each step contains an internal quality control checkpoint to prevent false positives in biological assays.
Protocol A: Synthesis and Isolation
-
Activation: Suspend 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (0.46 mmol) in anhydrous DMF under an inert argon atmosphere. Add coupling reagents (e.g., HATU/DIPEA) to activate the carboxylic acid.
-
Coupling: Introduce the target amine (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride, 0.60 mmol). Stir at room temperature for 12 hours.
-
Causality: HATU is preferred over EDC/HOBt to maximize yield and minimize epimerization or side-reactions of the sterically hindered 7-fluoro substituted core.
-
-
Purification (Checkpoint 1): Purify the crude product via Flash Column Chromatography (FCC) using a gradient of 0–5% DCM:MeOH.
-
Causality: The highly polar nature of the methanol gradient effectively separates unreacted amines and polar byproducts from the target indole-2-carboxamide.
-
-
Structural Validation (Checkpoint 2): Confirm the structure and purity (>95%) via 1H NMR (250 MHz, DMSO-d6).
-
Causality: DMSO-d6 is mandatory due to the low kinetic solubility of these compounds in less polar NMR solvents like CDCl3.
-
Protocol B: Multiparametric Biological & ADME Screening
-
In Vitro Potency Assay: Determine the pEC50 using target-specific enzymatic or phenotypic assays (e.g., T. cruzi intracellular amastigote assay or IDO1 cellular assay).
-
Kinetic Solubility Validation: Measure thermodynamic solubility in phosphate-buffered saline at pH 7.4.
-
Causality: Compounds must exhibit solubility >10 μg/mL to ensure that observed in vitro biological inactivity is due to lack of target affinity, not compound precipitation in the assay media.
-
-
Microsomal Clearance Assay: Incubate active hits (pEC50 > 5.5) with mouse or human liver microsomes (MLM/HLM) and NADPH.
-
Causality: This step prevents the advancement of "flat-structure" lipophilic compounds that bind the target well but will be immediately cleared in vivo (Clearance > 25 μL/min/mg) [1].
-
Fig 2: Self-validating experimental workflow for indole-2-carboxamide derivative screening.
Conclusion
The 7-fluoro-5-methyl-1H-indole-2-carboxylic acid scaffold represents a highly tunable pharmacophore. While the 5-methyl group provides essential steric anchoring within hydrophobic target pockets, the 7-fluoro substitution is a necessary medicinal chemistry intervention to modulate pKa and protect against rapid metabolic clearance. By adhering to strict, self-validating experimental workflows that parallel biological screening with ADME profiling, researchers can effectively harness this scaffold to discover potent, bioavailable therapeutics.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications (2025). Available at:[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry / PubMed (2020). Available at:[Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI (2023). Available at:[Link]
Methodological & Application
Application Note: Synthesis of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid via Fischer Indole Reaction
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Scientific Grounding
Indole-2-carboxylic acids are privileged pharmacophores in modern drug discovery, frequently serving as foundational building blocks for kinase inhibitors, NMDA receptor antagonists, and novel anti-parasitic agents (such as anti-Trypanosoma cruzi compounds)[1]. The synthesis of highly functionalized indoles, such as 7-fluoro-5-methyl-1H-indole-2-carboxylic acid , is most reliably achieved via the classical Fischer Indole Synthesis (FIS)[2].
This application note provides a comprehensively optimized, self-validating protocol for generating this specific indole architecture. By leveraging mechanistic insights into regioselectivity and thermodynamic control, this guide ensures high-fidelity execution from bench-scale discovery to process scale-up.
Mechanistic Causality & Regioselectivity
The Fischer Indole Synthesis involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde[3]. For this specific target, the reaction between 2-fluoro-4-methylphenylhydrazine and ethyl pyruvate is utilized.
Causality of Experimental Choices:
-
Absolute Regiocontrol: A common failure mode in FIS is the generation of regioisomeric mixtures when using meta-substituted phenylhydrazines, which possess two available ortho positions for cyclization[4]. In our starting material, the fluorine atom explicitly blocks the C2 position. Consequently, the critical [3,3]-sigmatropic rearrangement is forced to occur exclusively at the unsubstituted C6 position[5]. This absolute regiocontrol directly yields the pure 7-fluoro-5-methyl architecture without the need for complex chromatographic separation.
-
Ester Protection: Employing ethyl pyruvate instead of free pyruvic acid prevents premature, acid-catalyzed decarboxylation during the harsh, high-temperature indolization step. The ethyl ester acts as a robust protecting group that is easily removed under mild basic conditions in the final step.
Fig 1: Mechanistic pathway of the regioselective Fischer indole synthesis and ester hydrolysis.
Experimental Workflow & Optimization
To maximize the yield of the ethyl ester intermediate, the indolization step requires careful tuning of the Brønsted acid catalyst and thermodynamic conditions[2].
Optimization of Indolization Conditions
Quantitative data summarizing the optimization of the cyclization step.
| Entry | Catalyst System | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
| 1 | Polyphosphoric Acid (PPA) | Neat | 110 °C | 3 h | 54 | 88% |
| 2 | HCl (conc.) | Ethanol | Reflux | 12 h | 62 | 91% |
| 3 | ZnCl₂ | Toluene | 110 °C | 8 h | 45 | 85% |
| 4 | p-TsOH (1.2 eq) | Toluene | Reflux (Dean-Stark) | 6 h | 84 | >98% |
Fig 2: Four-step operational workflow for the synthesis of the target indole-2-carboxylic acid.
Validated Step-by-Step Protocol
Phase 1: Preparation of the Hydrazone Intermediate
-
Reagent Assembly: Suspend 2-fluoro-4-methylphenylhydrazine hydrochloride (1.0 eq, 10.0 mmol) in absolute ethanol (30 mL).
-
Free-Basing: Add anhydrous sodium acetate (NaOAc) (1.1 eq, 11.0 mmol) to the suspension. Causality: NaOAc buffers the system, liberating the free hydrazine base to restore its nucleophilicity without making the solution overly basic.
-
Condensation: Dropwise, add ethyl pyruvate (1.05 eq, 10.5 mmol) over 10 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate (EtOAc) and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the hydrazone as a yellow/orange solid.
Phase 2: Fischer Indolization (Cyclization)
-
Setup: Dissolve the crude hydrazone in anhydrous toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.2 eq, 12.0 mmol).
-
Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C). Maintain reflux for 6 hours. Causality: The Dean-Stark trap will collect the azeotroped water and ammonia, thermodynamically driving the formation of the indole core[3].
-
Quench & Extraction: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize the p-TsOH, followed by brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via short-pad silica gel filtration (Hexanes:EtOAc 8:2) to isolate ethyl 7-fluoro-5-methyl-1H-indole-2-carboxylate .
Phase 3: Saponification to the Free Acid
-
Solvation: Dissolve the indole ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Causality: LiOH is preferred over NaOH as it provides clean, mild cleavage of the ester without risking degradation of the electron-rich indole ring.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Isolation: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water and wash once with Diethyl Ether to remove organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH 2-3 is reached. The target compound, 7-fluoro-5-methyl-1H-indole-2-carboxylic acid , will precipitate as an off-white solid.
-
Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.
Self-Validating Quality Control Systems
To ensure trustworthiness and minimize wasted resources, scientists should rely on the following built-in validation checkpoints during the protocol:
-
Checkpoint 1 (Hydrazone Formation): The reaction is self-indicating. The starting hydrazine is typically a pale powder, while the resulting hydrazone precipitates as a distinctly bright yellow/orange solid. TLC (Hexanes:EtOAc 7:3) will show the complete consumption of the UV-active hydrazine spot.
-
Checkpoint 2 (Indolization): The successful [3,3]-sigmatropic rearrangement and rearomatization generate a highly conjugated indole system. On a TLC plate viewed under 254 nm and 365 nm UV light, the product spot will exhibit a brilliant, characteristic blue fluorescence that the hydrazone precursor lacks.
-
Checkpoint 3 (Saponification): The ester intermediate is highly soluble in organic solvents (high
on TLC). Upon addition of 1M HCl to the aqueous layer, the sudden, voluminous precipitation of a white/off-white solid is a definitive physical confirmation of successful carboxylic acid formation.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indolisation and related compounds. Part 21. Direction on the cyclisation in the Fischer indolisation of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Decarboxylation Protocols for 7-Fluoro-5-methyl-1H-indole-2-carboxylic Acid: A Comprehensive Guide for Process Chemists
Introduction & Mechanistic Causality
Indole-2-carboxylic acids, such as 7-fluoro-5-methyl-1H-indole-2-carboxylic acid , are critical building blocks in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators. However, the removal of the C2-carboxyl directing group presents a significant thermodynamic hurdle. Unlike
To overcome this high activation energy without destroying the indole core, transition metal catalysis or specialized high-temperature flow environments are required. The causality behind metal-catalyzed interventions lies in the formation of a metallated intermediate. In copper-catalyzed systems, the reaction proceeds via the formation of a copper(I) or copper(II) carboxylate complex (2[2]). Upon heating, this complex extrudes CO
Mechanistic pathway of metal-catalyzed protodecarboxylation of indole-2-carboxylic acids.
Experimental Protocols
Note: The 7-fluoro-5-methyl-1H-indole product is sensitive to oxidative degradation at elevated temperatures. All protocols must be executed under a strict inert atmosphere (N
Protocol A: Classical Copper-Catalyzed Thermal Decarboxylation (Batch Scale-up)
Causality & Design: Quinoline acts as both a high-boiling solvent (b.p. 237 °C) and a stabilizing nitrogenous ligand for the copper intermediate. Copper(I) oxide (Cu
-
Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (1.0 equiv, e.g., 100 mmol) in anhydrous quinoline (3–5 mL/mmol).
-
Catalyst Addition: Add Cu
O (0.1 equiv). The suspension will immediately adopt a dark red/brown hue. -
Heating & Monitoring (Self-Validating Step): Heat the mixture to 210–220 °C using a sand bath. Route the nitrogen exhaust through a mineral oil bubbler. The vigorous evolution of CO
gas serves as a visual, self-validating indicator of reaction progress. Maintain the temperature until gas evolution completely ceases (typically 2–4 hours). -
Workup (Phase-Separation Logic): Cool the mixture to room temperature. Pour the crude mixture into a vigorously stirred bath of crushed ice and concentrated HCl (adjusting to pH 1–2). This critical step selectively protonates quinoline, rendering it water-soluble as quinolinium chloride, while forcing the neutral 7-fluoro-5-methyl-1H-indole into the organic phase.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl, brine, dry over Na
SO , and concentrate in vacuo.
Protocol B: Mild Silver-Catalyzed Protodecarboxylation (Discovery/Library Scale)
Causality & Design: For substrates prone to polymerization or halogen-loss at >200 °C, the Ag
-
Preparation: In a heavy-walled pressure vial, combine 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (1.0 equiv), Ag
CO (5 mol%), and glacial AcOH (5 mol%) in anhydrous DMSO (0.5 M concentration) (3[3]). -
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can poison the silver catalyst.
-
Heating: Seal the vessel with a Teflon-lined cap and heat to 120 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove precipitated silver salts (self-validating clear filtrate). Wash the filtrate with water (3x) to remove DMSO, followed by brine. Dry over MgSO
and concentrate.
Protocol C: Base-Mediated Continuous Flow Decarboxylation (Process/Manufacturing)
Causality & Design: Prolonged exposure to high heat in batch reactors causes indole dimerization. Continuous flow chemistry restricts the residence time (RT) to exactly 20 minutes at 300 °C, cleanly decarboxylating the substrate using DBU as a base in sulfolane without the need for heavy transition metals (4[4]). Procedure:
-
Feed Solution: Prepare a 0.5 M solution of 7-fluoro-5-methyl-1H-indole-2-carboxylic acid and DBU (1.0 equiv) in pure sulfolane (4[4]).
-
Reactor Setup: Utilize a 316 stainless steel tube reactor with a defined internal volume. Set the reactor block temperature to 300 °C (4[4]).
-
Pumping: Pump the feed solution through the reactor at a flow rate calculated to achieve exactly a 20-minute residence time.
-
Quenching: Pass the reactor effluent immediately through an ambient-temperature cooling coil to halt thermal degradation.
Schematic of base-mediated continuous flow decarboxylation in sulfolane.
Data Presentation: Methodological Comparison
| Parameter | Protocol A: Cu/Quinoline | Protocol B: Ag/DMSO | Protocol C: Flow/Sulfolane |
| Catalyst / Base | Cu | Ag | DBU (1.0 equiv) |
| Solvent | Quinoline | DMSO | Sulfolane |
| Temperature | 210–220 °C | 120 °C | 300 °C |
| Reaction Time | 2–4 hours | 16 hours | 20 minutes (Residence Time) |
| Expected Yield | 75–85% | 80–95% | 85–90% |
| Primary Advantage | Highly scalable, cheap reagents | Mild conditions, high functional group tolerance | Metal-free, avoids thermal dimerization |
| Scale Suitability | Kilo-lab / Pilot Plant | Discovery / Library Synthesis | Continuous Manufacturing |
References
- The Decarboxylation of Ring-Substituted Indole-2(and 3)
- Copper-quinoline decarboxylation Source: Journal of the American Chemical Society URL
- Source: Organic Letters (American Chemical Society)
- Source: Organic Process Research & Development (American Chemical Society)
Sources
Application Note: Scalable Synthesis of 7-Fluoro-5-Methylindole for Pharmaceutical Scaffolds
Topic: Scalable preparation of 7-fluoro-5-methylindole derivatives for pharmaceutical research Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract The 7-fluoro-5-methylindole scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, TEC family) and CNS-active agents targeting serotonin receptors (5-HT). The introduction of fluorine at the C7 position modulates metabolic stability and pKa, while the C5-methyl group offers a vector for hydrophobic interactions within binding pockets. However, the scalable preparation of this specific substitution pattern presents regiochemical challenges that standard indole syntheses (e.g., Fischer) often fail to address efficiently. This guide details a robust, self-validating protocol for the synthesis of 7-fluoro-5-methylindole, transitioning from a reliable Bartoli indole synthesis to process-ready purification strategies.
Strategic Route Selection
For the specific target 7-fluoro-5-methylindole , route selection is dictated by the availability of precursors and the necessity of precise regiocontrol.
-
Route A: Fischer Indole Synthesis
-
Limitation: Requires (2-fluoro-4-methylphenyl)hydrazine. Cyclization of meta-substituted hydrazines often yields regioisomeric mixtures (4- vs. 6-substitution on the indole), requiring difficult chromatographic separation.
-
-
Route B: Leimgruber-Batcho Synthesis
-
Limitation: Requires a 2-methyl-3-fluoro-5-methyl-1-nitrobenzene precursor. The specific polysubstituted toluene starting material is not a commodity chemical, increasing cost and lead time.
-
-
Route C: Bartoli Indole Synthesis (Selected)
-
Advantage:[1][2][3][4] Utilizes 2-fluoro-4-methyl-1-nitrobenzene , which can be accessed from the commercially available aniline. The reaction is specific for ortho-substituted nitroarenes, leveraging the steric bulk of the fluorine atom to facilitate the [3,3]-sigmatropic rearrangement.
-
Scalability Note: While historically limited by the use of excess Grignard reagents, modern flow chemistry or controlled addition protocols allow this to be scaled to multi-kilogram batches with manageable exotherms.
-
Precursor Synthesis: Supply Chain Security
To ensure a robust supply chain, we recommend synthesizing the nitro precursor from the widely available 2-fluoro-4-methylaniline rather than relying on variable commercial stocks of the nitroarene.
Step 1: Oxidation of 2-Fluoro-4-methylaniline to 2-Fluoro-4-methyl-1-nitrobenzene
Rationale: Direct nitration of 3-fluorotoluene yields a mixture of isomers (4-nitro and 6-nitro) that are difficult to separate. Oxidation of the defined aniline guarantees regiopurity.
Protocol:
-
Dissolution: Dissolve 2-fluoro-4-methylaniline (1.0 eq) in dichloromethane (DCM).
-
Oxidation: Add an aqueous solution of Oxone® (2.5 eq) or Sodium Perborate (4.0 eq) in Acetic Acid at 50°C.
-
Monitor: Follow reaction by HPLC (Target Rt ~ Nitroarene). Aniline consumption should be >98%.
-
Workup: Quench with aqueous NaHSO3, separate layers, and wash with NaHCO3.
-
Yield: Expect 85-90% yield of a yellow crystalline solid.
Core Protocol: Bartoli Indole Synthesis[1][5][6][7][8][9]
This protocol is optimized for a 100g scale batch, utilizing controlled addition to manage the exotherm.
Reagents & Materials
| Reagent | Equivalents | Role | Hazard Note |
| 2-Fluoro-4-methyl-1-nitrobenzene | 1.0 | Limiting Reagent | Irritant |
| Vinylmagnesium bromide (1.0 M in THF) | 3.5 | Nucleophile | Pyrophoric / Water Reactive |
| Tetrahydrofuran (THF) | 10 Vol | Solvent | Anhydrous, inhibitor-free |
| Ammonium Chloride (sat.[3] aq.) | Excess | Quench | Exothermic upon mixing |
Experimental Workflow
1. Reactor Setup & Inerting
-
Use a double-jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump).
-
Critical: Purge the system with Nitrogen (
) for 30 minutes. Moisture content in the reactor must be <200 ppm to prevent Grignard degradation.
2. Substrate Charging
-
Charge 2-fluoro-4-methyl-1-nitrobenzene (100 g, 0.645 mol) into the reactor.
-
Add anhydrous THF (1.0 L).
-
Cool the solution to -45°C .
-
Why? The Bartoli reaction competes with simple reduction of the nitro group. Low temperatures favor the addition/cyclization pathway over reduction.
-
3. Grignard Addition (The Critical Step)
-
Transfer Vinylmagnesium bromide (2.26 L, 3.5 eq) to the addition funnel/pump.
-
Addition Rate: Add the Grignard reagent dropwise over 2 to 3 hours .
-
Control Parameter: Maintain internal temperature below -35°C .
-
Troubleshooting: If temp spikes, stop addition immediately. A runaway exotherm here will lead to tar formation and low yields.
-
4. Reaction Maintenance
-
After addition is complete, stir at -40°C for 1 hour.
-
Allow the reaction to warm slowly to -20°C over 2 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC.
5. Quench & Workup
-
Cool the mixture back to -20°C .
-
Inverse Quench (Recommended for Scale): Transfer the cold reaction mixture slowly into a separate reactor containing vigorously stirred saturated
solution (2 L) at 0°C.-
Safety: This prevents the violent evolution of gas and heat associated with dumping water into the Grignard solution.
-
-
Extract with Ethyl Acetate (3 x 500 mL).
-
Wash combined organics with Brine (1 L).
-
Dry over
and concentrate under reduced pressure.
Purification & Isolation[3][10]
The crude Bartoli product is typically a dark oil containing magnesium salts and organic impurities.
Purification Strategy:
-
Silica Plug Filtration: Dissolve crude oil in 10% EtOAc/Hexanes and pass through a short pad of silica gel to remove polar tars.
-
Crystallization (Scalable):
-
Dissolve the semi-purified solid in hot Heptane (5 Vol).
-
Add Toluene (0.5 Vol) if solubility is poor.
-
Cool slowly to 0°C with agitation.
-
Filter the off-white crystals.
-
Yield: Expect 45-55% isolated yield (typical for Bartoli).
-
Characterization Data (Expected):
-
1H NMR (400 MHz, DMSO-d6):
11.2 (br s, 1H, NH), 7.25 (d, J=2.5 Hz, 1H, H-2), 7.15 (d, J=11.5 Hz, 1H, H-6), 6.80 (d, J=2.0 Hz, 1H, H-4), 6.45 (m, 1H, H-3), 2.38 (s, 3H, Me). -
19F NMR:
-135 ppm (approx). -
MS (ESI): m/z 150.1 [M+H]+.
Process Visualization
Figure 1: Synthetic Pathway & Decision Logic
Caption: Workflow for the regioselective synthesis of 7-fluoro-5-methylindole, highlighting critical process parameters.
Figure 2: Bartoli Reaction Mechanism
Caption: Mechanistic pathway of the Bartoli synthesis showing the consumption of 3 equivalents of Grignard reagent.
References
-
Bartoli, G., et al. (1989).[6][7][5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[5] Link
-
Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloronitrobenzene via Bartoli Reaction." Journal of Organic Chemistry, 66(2), 638–641. Link
-
Popowycz, F., et al. (2018). "Fluorine-containing indoles: Synthesis and biological activity." ScienceDirect. Link
-
Enamine Ltd. (2020). "Scalable synthesis and properties of 7-methyl-4-azaindole" (Analogous methodology). Link
-
Sigma-Aldrich. (2023). "Product Specification: 7-Fluoroindole Derivatives." Link
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic C3-Functionalization of 7-Fluoro-5-methyl-1H-indole-2-carboxylic Acid in Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Chemical Context
The indole-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to chelate metal ions in enzymatic active sites (e.g., HIV-1 Integrase inhibitors) [1]. The specific derivative, 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid , presents a highly tuned electronic landscape:
-
7-Fluoro Substituent: Increases lipophilicity and metabolic stability while exerting an inductive electron-withdrawing (-I) effect, which increases the acidity of the N-H bond.
-
5-Methyl Substituent: Acts as an electron-donating group (EDG) via hyperconjugation, filling hydrophobic pockets in target proteins and counterbalancing the deactivating effect of the fluorine atom.
-
2-Carboxylic Acid: A strong electron-withdrawing group (EWG) that directs electrophilic aromatic substitution (EAS) away from the C2 position.
-
C3 Position: Despite the deactivating C2-carboxyl group, the enamine-like character of the pyrrole ring ensures that the C3 position remains the Highest Occupied Molecular Orbital (HOMO) and the primary site for nucleophilic attack.
The Challenge: Functionalizing the C3 position of indole-2-carboxylic acids is notoriously complicated by the risk of halodecarboxylation or protodecarboxylation under harsh conditions[2]. This guide provides self-validating, causality-driven protocols to regioselectively functionalize the C3 position while preserving the sensitive C2-carboxylic acid.
Electronic Landscape & Reactivity Map
To successfully manipulate this scaffold, one must understand the competing electronic effects governing its reactivity. The diagram below illustrates the push-pull dynamics of the substituents.
Caption: Electronic substituent effects governing the regioselectivity of the indole core.
Experimental Workflows & Causality
The following protocols are designed as self-validating systems. Each step includes in-process controls to ensure the integrity of the C2-carboxylic acid is maintained during C3-functionalization.
Caption: Strategic workflow for C3-functionalization leading to advanced drug-like intermediates.
Protocol 1: Regioselective C3-Bromination
Objective: Introduce a versatile bromide handle at C3 without triggering halodecarboxylation.
Causality: Molecular bromine (
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes under an argon atmosphere.
-
Reagent Addition: Dissolve NBS (1.05 eq, 10.5 mmol) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that trigger decarboxylation.
-
Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor via LC-MS (ESI-). The reaction is complete when the starting material mass (
192) is fully converted to the isotopic bromide doublet ( 270/272). -
Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). The product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
-
Analytical Confirmation:
-NMR (DMSO- ) must show the complete disappearance of the characteristic C3-H singlet (typically around 7.2 ppm).
Protocol 2: C3-Formylation via Vilsmeier-Haack
Objective: Direct installation of a carbon electrophile (aldehyde) at C3. Causality: The C2-carboxylic acid deactivates the indole ring, making standard Vilsmeier-Haack conditions (which work at 0 °C for bare indoles) sluggish. Slight heating (50 °C) is required to drive the formation of the iminium intermediate, but temperatures exceeding 80 °C must be strictly avoided to prevent protodecarboxylation.
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: In a dry flask under argon, cool anhydrous DMF (3.0 eq) to 0 °C. Add Phosphorus oxychloride (
, 1.5 eq) dropwise. Stir for 30 minutes until the pale-yellow Vilsmeier complex forms. -
Substrate Addition: Dissolve the indole starting material (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier complex at 0 °C.
-
Heating: Remove the ice bath and heat the reaction to 50 °C for 4 hours.
-
Hydrolysis (Self-Validation): Cool the mixture to room temperature and slowly pour it into a vigorously stirred solution of 2M NaOH (aq) and crushed ice to hydrolyze the iminium salt. Adjust the pH to 3-4 using 1M HCl to precipitate the carboxylic acid product.
-
Analytical Confirmation:
-NMR must reveal a new, highly deshielded aldehyde proton singlet at approximately 10.4 - 10.6 ppm.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
Objective: C-C bond formation at C3 utilizing the bromide intermediate from Protocol 1.
Causality: Free carboxylic acids can poison palladium catalysts by forming stable, insoluble Pd-carboxylates. To overcome this, a biphasic solvent system (Dioxane/Water) and a mild base (
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine the C3-bromo-7-fluoro-5-methyl-1H-indole-2-carboxylic acid (1.0 eq), an aryl boronic acid (1.5 eq), and
(3.0 eq). -
Catalyst Loading: Add
(5 mol%) and XPhos (10 mol%). -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and
(4:1 ratio, 0.1 M). Subject the tube to three freeze-pump-thaw cycles. -
Coupling: Heat the sealed tube at 80 °C for 12 hours.
-
Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove Pd black, and acidify the aqueous layer to pH 3 to precipitate the product. LC-MS will confirm the mass shift corresponding to the added aryl group.
Quantitative Data & Reaction Parameters Summary
The table below summarizes the critical quality attributes (CQAs) and expected outcomes for the functionalization pathways.
| Functionalization | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield | Critical Quality Attribute (CQA) |
| C3-Bromination | NBS (1.05 eq), DMF | 0 | 2 | 85 - 92% | Loss of |
| C3-Formylation | 50 | 4 | 75 - 80% | Appearance of CHO singlet at | |
| C3-Arylation | 80 | 12 | 65 - 75% | Appearance of new aromatic multiplet signals; MS shift corresponding to Ar group. |
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors National Institutes of Health (NIH) / RSC Advances URL:[Link]
-
Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings Organic Letters / ACS Publications URL:[Link]
Advanced One-Pot Synthesis of Fluorinated Indole-2-Carboxylic Acids: Methodologies and Protocols for Drug Discovery
Executive Summary & Pharmacological Rationale
Fluorinated indole-2-carboxylic acids are privileged scaffolds in modern drug discovery. The strategic incorporation of fluorine atoms into the indole core profoundly modulates the molecule's physicochemical properties—enhancing metabolic stability, increasing lipophilicity, and tuning the pKa of the C2-carboxylic acid to optimize target binding.
Recent high-throughput screening and structural optimization campaigns have identified derivatives of this scaffold as potent HIV-1 integrase strand transfer inhibitors (INSTIs), where the C2-carboxyl group and the indole core chelate essential Mg²⁺ ions within the viral active site[1],[2]. Furthermore, indole-2-carboxamides derived from these acids exhibit profound antitubercular activity by targeting the mycobacterial MmpL3 transporter[3].
To accelerate structure-activity relationship (SAR) studies, traditional multi-step syntheses—which suffer from yield attrition and require the isolation of unstable intermediates—must be replaced. This application note details highly efficient, self-validating one-pot methodologies to construct fluorinated indole-2-carboxylic acids, maximizing atom economy and throughput.
Pharmacological targets and mechanisms of fluorinated indole-2-carboxylic acids.
Mechanistic Foundations of One-Pot Approaches
The primary challenge in synthesizing fluorinated indoles lies in the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring toward standard electrophilic substitutions. To bypass this, we employ de novo ring construction and tandem catalysis.
Tandem Fischer Indolization & Saponification
The classic Fischer indole synthesis is adapted into a one-pot, two-stage cascade. By reacting a fluorophenylhydrazine with ethyl pyruvate under acidic conditions, a hydrazone intermediate is formed in situ. Thermal activation triggers a [3,3]-sigmatropic rearrangement, expelling ammonia and yielding the ethyl fluorinated indole-2-carboxylate. Crucially, rather than isolating this ester, the reaction environment is directly shifted to alkaline conditions. The residual reaction solvent (ethanol) acts as the perfect medium for immediate saponification, yielding the final carboxylic acid upon acidification[4].
Rhodium(II)-Catalyzed Transannulation & Oxidation
For N-fluoroalkylated indole-2-carboxylic acid precursors, traditional electrophilic N-alkylation fails due to the extreme electron-withdrawing nature of fluoroalkyl groups. A cutting-edge one-pot alternative utilizes the Rh(II)-catalyzed transannulation of 4-cyclohexenyl-substituted N-fluoroalkylated-1,2,3-triazoles. The rhodium catalyst decomposes the triazole into a transient carbenoid that cyclizes into a fused pyrrole. The immediate in situ addition of an oxidant (DDQ) aromatizes the system to form the N-fluoroalkylated indole core, which can subsequently be carboxylated at the C2 position[5].
One-pot Fischer synthesis workflow for fluorinated indole-2-carboxylic acids.
Validated Experimental Protocols
Protocol A: De Novo One-Pot Synthesis of 5-Fluoroindole-2-Carboxylic Acid
This protocol utilizes a sequential acid-base shift to drive core formation and deprotection without intermediate isolation.
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.2 eq)
-
Absolute ethanol (solvent)
-
Aqueous NaOH (5.0 M)
-
Aqueous HCl (6.0 M)
Step-by-Step Methodology:
-
Hydrazone Formation: Suspend 4-fluorophenylhydrazine hydrochloride in absolute ethanol (0.5 M concentration). Add ethyl pyruvate dropwise at room temperature. Causality: Controlled addition prevents exothermic side reactions. The mixture will transition to a clear, pale-yellow solution as the hydrazone forms.
-
Sigmatropic Rearrangement: Add PTSA to the mixture and heat to reflux (approx. 80 °C) for 3 hours. Causality: PTSA acts as a proton donor, stabilizing the transient enamine tautomer and driving the [3,3]-sigmatropic rearrangement.
-
Self-Validation Check: Monitor the reaction via a bubbler; the cessation of ammonia gas evolution indicates the completion of the indolization phase. The solution will turn deep amber.
-
-
In Situ Saponification: Cool the reaction mixture to 40 °C. Without isolating the resulting ethyl 5-fluoroindole-2-carboxylate, slowly add 5.0 M aqueous NaOH (3.0 eq) directly to the flask. Stir for 1.5 hours at 60 °C. Causality: The ethanol from the first step acts as a co-solvent, ensuring the ester remains dissolved while the hydroxide nucleophile attacks the carbonyl carbon[4].
-
Precipitation and Isolation: Cool the mixture to 0 °C in an ice bath. Slowly acidify with 6.0 M HCl until the pH reaches 2.0. Causality: Protonation of the carboxylate yields the neutral, zwitterionic indole-2-carboxylic acid, which has negligible solubility in the cold aqueous-ethanol mixture.
-
Self-Validation Check: A dense, off-white to pale-yellow precipitate will crash out immediately upon crossing pH 3.5.
-
-
Purification: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure 5-fluoroindole-2-carboxylic acid.
Protocol B: One-Pot Tandem Transannulation-Oxidation for N-Fluoroalkyl Indoles
Adapted for the synthesis of highly deactivated N-trifluoromethyl and N-pentafluoroethyl indole cores[5].
Materials:
-
4-Cyclohexenyl-substituted N-fluoroalkylated-1,2,3-triazole (1.0 eq)
-
Rh₂(OPiv)₄ or Rh₂(OOct)₄ catalyst (2 mol%)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Transannulation: Dissolve the N-fluoroalkylated triazole in anhydrous toluene. Add the Rh(II) catalyst. Heat the mixture to 100 °C for 1 hour under an argon atmosphere. Causality: The Rh(II) catalyst promotes the extrusion of N₂ gas, forming a metallocarbene that undergoes a 4π-electrocyclization to form a fused pyrroline intermediate.
-
In Situ Oxidation: Cool the reaction to room temperature and add DDQ directly to the reaction vessel. Stir for an additional 2 hours. Causality: DDQ acts as a potent hydride acceptor, rapidly aromatizing the fused ring system into the stable N-fluoroalkylated indole core[5].
-
Downstream Carboxylation (Optional Next Step): The resulting N-fluoroalkyl indole can be subjected to regioselective lithiation (using n-BuLi) at the C2 position, followed by a quench with dry CO₂ gas to yield the N-fluoroalkyl indole-2-carboxylic acid.
Quantitative Data Summary
The table below summarizes the expected yields and optimized conditions for synthesizing various fluorinated indole-2-carboxylic acid derivatives using the one-pot methodologies described above.
| Target Compound | Starting Materials / Precursors | Key Reagents / Catalyst | Reaction Time (Total) | Overall Isolated Yield |
| 5-Fluoroindole-2-carboxylic acid | 4-Fluorophenylhydrazine + Ethyl pyruvate | PTSA (cat.), then aq. NaOH | 4.5 h | 78 - 82% |
| 6-Fluoroindole-2-carboxylic acid | 3-Fluorophenylhydrazine + Ethyl pyruvate | PPA (cat.), then aq. KOH | 5.0 h | 70 - 74% |
| 3-Ethyl-6-fluoroindole-2-carboxylic acid | Ethyl 3-ethyl-6-fluoroindole-2-carboxylate | aq. NaOH / Ethanol | 1.5 h | 80%[4] |
| N-Pentafluoroethyl indole core | N-C₂F₅-triazole + Cyclohexenyl acetylene | Rh₂(OOct)₄, then DDQ | 3.0 h | 65 - 68%[5] |
References
-
Title : The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Source : MDPI | URL :[Link]
-
Title : Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors | Source : PMC / NIH | URL :[Link]
-
Title : Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells | Source : PMC / NIH | URL :[Link]
-
Title : Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Source : ACS Publications | URL :[Link]
-
Title : Rhodium(II)-catalyzed transannulation approach to N-fluoroalkylated indoles | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL :[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
Application Note: Strategic Solvent Selection for the Recrystallization of 7-Fluoro-5-methyl-1H-indole-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for selecting an optimal solvent system for the purification of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid via recrystallization. The protocol is designed for researchers, medicinal chemists, and process development scientists. The application note details the theoretical principles of solvent selection, a systematic experimental approach for solvent screening, and a detailed recrystallization protocol. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Introduction: The Critical Role of Purity
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The biological activity and safety profile of such compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique is critically dependent on the judicious choice of a suitable solvent or solvent system. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of highly pure crystals upon cooling.[1][2] This application note provides a systematic approach to identifying such a solvent system for 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid.
Theoretical Framework for Solvent Selection
The selection of an appropriate recrystallization solvent is guided by several key principles:
-
"Like Dissolves Like": This principle suggests that a solute will be most soluble in a solvent that has a similar polarity.[3] 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid possesses both polar (carboxylic acid, N-H of the indole) and non-polar (methyl group, benzene ring) functionalities. Therefore, solvents of intermediate polarity, or solvent mixtures that can be tuned to a specific polarity, are often good starting points.
-
Ideal Solubility Profile: The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.[2][4] This differential solubility is the cornerstone of recrystallization, enabling the separation of the desired compound from impurities.
-
Impurities' Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][4]
-
Solvent-Solute Reactivity: The chosen solvent must be chemically inert towards the compound being purified.[4]
-
Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals during the drying process.[4][5]
Proposed Solvent Screening Strategy
Based on the structural features of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid and the principles outlined above, a range of solvents with varying polarities should be screened. The presence of the carboxylic acid group suggests that polar protic solvents like alcohols may be effective. The aromatic indole core suggests that solvents with some aromatic character or moderate polarity might also be suitable.
The following diagram illustrates the decision-making process for selecting a suitable solvent system:
Caption: Decision workflow for solvent selection.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Water | 100 | 80.1 | High polarity; may be a good anti-solvent. |
| Ethanol | 78 | 24.5 | Medium polarity, protic; known to dissolve similar carboxylic acids.[6] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar.[6] |
| Isopropanol | 82 | 19.9 | Less polar alcohol, may offer better solubility differential. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, aprotic; good general solvent. |
| Acetone | 56 | 20.7 | Polar aprotic solvent, good dissolving power. |
| Toluene | 111 | 2.4 | Non-polar aromatic; may dissolve the indole ring system. |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Non-polar; likely to be an anti-solvent. |
Experimental Protocol: Solvent Screening and Recrystallization
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid and all solvents used.[7][8][9][10]
Part A: Small-Scale Solvent Solubility Screening
This initial screen aims to quickly identify promising single solvents or potential solvent pairs.
-
Preparation: Place approximately 10-20 mg of the crude 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid into several small test tubes.
-
Room Temperature Solubility: To each test tube, add a potential solvent from Table 1 dropwise (starting with ~0.5 mL). Vigorously mix or sonicate the contents. Observe and record the solubility at room temperature. A suitable solvent should show low solubility.[4]
-
Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.[4] Add more solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes. Observe if crystals form. An ideal solvent will yield a significant amount of crystalline precipitate.
-
Solvent Pair Screening: If no single solvent is ideal, a solvent pair can be tested.[1] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble when hot). While the solution is hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
The following diagram outlines the experimental workflow:
Caption: General workflow for recrystallization.
Part B: Protocol for Recrystallization
Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.
-
Dissolution: Place the crude 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to boiling with gentle swirling. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Yield Maximization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting
-
Oiling Out: If the compound comes out of solution as an oil, it may be due to the boiling point of the solvent being too high or the presence of impurities that lower the melting point of the solute. To remedy this, try using a lower-boiling solvent or a larger volume of solvent.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow it to cool again.
-
Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Conclusion
The selection of an appropriate solvent is paramount for the successful purification of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid by recrystallization. A systematic screening of solvents with varying polarities, guided by the principles of solubility and chemical compatibility, will lead to the identification of an optimal solvent system. The detailed protocol provided in this application note serves as a robust starting point for researchers to obtain this compound in high purity, which is essential for its further investigation and development.
References
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Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
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Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Recrystallization I. (n.d.). Dartmouth College. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization1. (n.d.). University of California, Irvine. Retrieved from [Link]
-
-
Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
-
Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. Retrieved from [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
CAS RN 1388058-34-1 | 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (2018). ScienceDirect. Retrieved from [Link]
-
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (n.d.). ChemRxiv. Retrieved from [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Preventing decarboxylation during workup of indole-2-carboxylic acids
A Guide to Preventing Decarboxylation During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the unintentional decarboxylation of indole-2-carboxylic acids during reaction workup and purification. As a Senior Application Scientist, I have compiled these field-proven insights to ensure you can confidently isolate your target compounds with maximum yield and purity.
The Challenge: The Inherent Instability of Indole-2-Carboxylic Acids
Indole-2-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant chemical instability: the propensity to lose carbon dioxide (CO₂) from the C2 position, a reaction known as decarboxylation. This process, often facilitated by residual acid catalysts and elevated temperatures, leads to the formation of the corresponding indole, compromising yield and complicating purification.
Understanding the mechanism of this undesired reaction is the first step toward preventing it. The electron-rich nature of the indole ring system can stabilize the transition state of decarboxylation, particularly under acidic conditions where the carboxylic acid can be protonated.
Troubleshooting Guide: Preventing Decarboxylation at Every Step
This section provides a systematic approach to troubleshooting and preventing decarboxylation during the critical post-reaction workup and purification stages.
Issue 1: Significant Product Loss and Indole Formation Detected After Reaction Quenching
Possible Cause: The quenching procedure is too harsh, either due to the use of a strong acid or the generation of excessive heat.
Solutions:
-
Mindful Quenching: Avoid quenching your reaction with strong aqueous acids. Instead, cool the reaction mixture to 0-10 °C and slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid catalysts without causing a significant exothermic reaction.
-
Temperature Control is Critical: Always perform the quench in an ice bath to dissipate any heat generated. The rate of decarboxylation increases with temperature, so maintaining a low temperature throughout the workup is paramount.
Issue 2: Low Yield After Aqueous Workup and Extraction
Possible Cause: The pH of the aqueous phase during extraction is not optimal, leading to either decarboxylation or poor partitioning of the product.
Solutions:
-
Embrace a Basic Extraction: Instead of the traditional acid-base extraction where the carboxylic acid is protonated and extracted into the organic layer, perform a basic extraction. By adding a mild base to the aqueous layer, you will deprotonate the indole-2-carboxylic acid to its more water-soluble carboxylate salt. This allows you to wash the organic layer and remove non-acidic impurities.
-
Careful Re-acidification: After separating the aqueous layer containing your product as the carboxylate salt, cool it in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring to re-protonate the carboxylic acid, causing it to precipitate. Do not add excess acid; aim for a pH of 3-4.
-
Prompt Extraction: Once the indole-2-carboxylic acid has precipitated, do not let it sit in the acidic aqueous solution for an extended period. Immediately extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
Frequently Asked Questions (FAQs)
Q1: I suspect my indole-2-carboxylic acid is decarboxylating during purification. What are the best purification methods to avoid this?
A1: This is a common concern. Both recrystallization and column chromatography can be performed safely with the right precautions.
-
Recrystallization:
-
Solvent Selection: Choose a solvent system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, ethyl acetate, or mixtures with water or hexanes.[4][5]
-
Minimize Heat Exposure: Dissolve your crude product in the minimum amount of boiling solvent and then immediately allow it to cool. Prolonged heating, even in a neutral solvent, can promote decarboxylation.
-
Inert Atmosphere: If your compound is particularly sensitive, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes accompany decarboxylation.[4]
-
-
Column Chromatography:
-
Avoid Acidic Additives: Do not add acetic or formic acid to your mobile phase, as is common for improving the peak shape of other carboxylic acids. The acidic environment of the silica gel is already a potential risk.
-
Consider a Non-polar to Polar Gradient: A gradient of ethyl acetate in hexanes is a good starting point for many indole derivatives.[1][6]
-
Reversed-Phase Chromatography: For more polar indole-2-carboxylic acids, reversed-phase (C18) chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol. While a small amount of an acidifier like TFA is often used in reversed-phase chromatography, for sensitive compounds like indole-2-carboxylic acids, it is best to start with a neutral mobile phase.[4]
-
Q2: What is the optimal pH range to maintain during the workup to ensure the stability of my indole-2-carboxylic acid?
Q3: Can the choice of solvent during the workup influence the rate of decarboxylation?
A3: Yes, the solvent can play a role. Protic solvents, especially in the presence of acid, can facilitate the protonation of the carboxylic acid group, which is a key step in the decarboxylation mechanism. Aprotic solvents are generally safer. For extraction, common solvents like ethyl acetate and dichloromethane are suitable. When possible, choose a solvent that allows for efficient extraction at lower temperatures.
Q4: My synthesis is performed at a high temperature. How can I be sure that decarboxylation isn't happening before the workup?
A4: This is a valid concern. If the reaction conditions themselves are harsh (e.g., strong acid and high heat), some decarboxylation may be unavoidable. In such cases:
-
Protecting Groups: If the indole nitrogen is not involved in the reaction, consider protecting it with a Boc group. This can sometimes increase the stability of the molecule.
-
Reaction Optimization: If you are developing a new synthetic route, screen for milder reaction conditions. It may be possible to achieve the desired transformation at a lower temperature or with a less acidic catalyst.
-
In-situ Analysis: If possible, take small aliquots from the reaction mixture over time and analyze them by LC-MS or NMR to monitor for the formation of the decarboxylated byproduct. This will give you a better understanding of when the degradation is occurring.
Protocols and Visual Guides
Protocol 1: Mild Basic Extraction of Indole-2-Carboxylic Acid
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-10 °C in an ice bath.
-
Quench with Bicarbonate: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.
-
Transfer to a Separatory Funnel: Transfer the biphasic mixture to a separatory funnel.
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Wash the Organic Layer: Wash the organic layer with another portion of saturated NaHCO₃ solution. Combine this aqueous wash with the first aqueous layer.
-
Back-Extraction (Optional): To ensure all the product is in the aqueous phase, you can back-extract the organic layer with a small amount of water.
-
Precipitate the Product: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the product precipitates. Check the pH to ensure it is between 3 and 4.
-
Extract the Product: Immediately extract the precipitated product from the acidic aqueous phase with three portions of ethyl acetate or dichloromethane.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
Table 1: Summary of Key Parameters to Prevent Decarboxylation
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at or below room temperature whenever possible, especially during concentration. Use an ice bath for quenching and extractions. | The rate of decarboxylation is highly temperature-dependent. |
| pH | Avoid strongly acidic conditions (pH < 4) for extended periods. Use mild bases (e.g., NaHCO₃) for neutralization and extraction. | Acid catalysis promotes the decarboxylation mechanism. |
| Solvents | Use aprotic solvents for extraction where possible. For recrystallization, minimize the time the compound is in a hot solvent. | Protic solvents can facilitate protonation of the carboxylic acid. |
| Atmosphere | For particularly sensitive compounds, work under an inert atmosphere (N₂ or Ar) to prevent oxidation. | Indole rings can be susceptible to oxidation, which can lead to colored impurities. |
Diagrams
Caption: Acid-catalyzed decarboxylation of indole-2-carboxylic acid.
Caption: Recommended workup workflow to prevent decarboxylation.
References
-
Jafarpour, F., Zarei, S., Amiri Olia, M. B., Jalalimanesh, N., & Rahiminejadan, S. (2013). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. The Journal of Organic Chemistry, 78(10), 4744-4761. [Link]
-
Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]
-
IJCRT. (2025). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. IJCRT.org. [Link]
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MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Valentin, Q. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823. [Link]
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University of Sydney. (n.d.). RECRYSTALLISATION. University of Sydney School of Chemistry. [Link]
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Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. [Link]
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PMC. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]
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MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. The Good Scents Company. [Link]
-
ScienceDirect. (n.d.). Photophysics of indole-2-carboxylic acid in an aqueous environment. ScienceDirect. [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(6), 1484-1487. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]
-
Quora. (2024). Why is sodium hydrogen carbonate used instead of sodium carbonate when testing carboxylic acids?. Quora. [Link]
-
PubMed. (2025). Indole-2-Carboxylic Acid Ligand-Mediated Synthesis of Stable Perovskite Nanocrystals for Fast Responsive Photodetector. PubMed. [Link]
-
PMC. (n.d.). Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. PMC. [Link]
- Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
ResearchGate. (n.d.). Determination of Carbonate and Bicarbonate in Specific Samples of Trona Deposit. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]
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SIOC Journals. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]
-
Scilit. (n.d.). Cited-by 'Decarboxylation of indole-2-carboxylic acids: improved procedures'. Scilit. [Link]
-
ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
-
European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
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Purification strategies for separating 7-fluoro-5-methyl isomers from regioisomers
Welcome to the technical support center for the purification of 7-fluoro-5-methyl substituted isomers and their related regioisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex challenge of separating structurally similar molecules. Positional isomers, such as the various fluoro-methyl-indoles or other heterocyclic cores, often exhibit nearly identical physical properties, making their separation a significant bottleneck in chemical synthesis and purification workflows.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with the scientific rationale needed to solve even the most challenging separation problems.
Frequently Asked Questions (FAQs)
Q1: Why are 7-fluoro-5-methyl isomers and their regioisomers so difficult to separate?
Regioisomers, or positional isomers, have the same molecular formula and functional groups but differ in the location of these groups on a molecular scaffold. This structural similarity results in very close physicochemical properties, such as polarity, pKa, and size. In the case of 7-fluoro-5-methyl isomers (e.g., 7-fluoro-5-methyl-indole vs. 5-fluoro-7-methyl-indole), the subtle difference in the positions of the fluorine and methyl groups leads to nearly identical retention behavior in standard chromatographic systems, making them prone to co-elution.[1][2]
Q2: What is the primary goal in developing a separation method for these isomers?
The primary goal is to maximize selectivity (α) , which is the measure of the separation between the two isomer peaks. Even small changes in selectivity can transform a co-eluting pair into a baseline-resolved separation. This is achieved by exploiting the subtle electronic and steric differences between the isomers to create differential interactions with the stationary and mobile phases.[3]
Q3: When should I consider switching from High-Performance Liquid Chromatography (HPLC) to Supercritical Fluid Chromatography (SFC)?
Consider switching to SFC when you have exhausted practical optimization on your reversed-phase (RP) or normal-phase (NP) HPLC systems. SFC is an orthogonal technique to RPLC and often provides superior selectivity for positional isomers.[4] It is particularly advantageous for its high speed, reduced organic solvent consumption, and unique separation mechanisms.[5][6][7] If your isomers are chiral, SFC is now the default choice for many pharmaceutical companies for enantiomeric separations.[4][]
Table 1: Comparison of HPLC vs. SFC for Regioisomer Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents & Aqueous Buffers | Supercritical Carbon Dioxide (CO₂) |
| Typical Stationary Phases | C18, C8, Phenyl, Cyano, Silica | Similar to NP-HPLC: Silica, Diol, Amino, 2-EP; also Chiral Phases |
| Selectivity Mechanism | Primarily based on hydrophobicity (RP) or polarity (NP). | Polarity-based, but with unique selectivity from CO₂/modifier mobile phase. Excellent for positional isomers.[4] |
| Separation Speed | Moderate to long run times. | Very fast separations due to low viscosity and high diffusivity of scCO₂.[7] |
| Solvent Consumption | High, especially for preparative scale. | Significantly lower organic solvent usage ("Green" technique).[5][9] |
| Post-Purification | Solvent removal can be energy-intensive (e.g., rotary evaporation). | CO₂ evaporates upon depressurization, simplifying fraction workup.[7] |
| Best For... | Well-established, versatile for a wide range of polarities. | Chiral separations, positional isomers, lipophilic compounds.[4][10] |
Chromatographic Purification Strategies & Troubleshooting
This section provides a logical workflow for developing and troubleshooting separation methods for your 7-fluoro-5-methyl isomers.
Caption: High-level workflow for isomer separation method development.
Guide 1: Reversed-Phase HPLC Troubleshooting
Reversed-phase HPLC is often the first approach for purifying synthetic intermediates. For aromatic compounds like fluorinated indoles, C18 and Phenyl-based columns are common starting points.[11][12]
Q: My regioisomers are co-eluting or have very poor resolution (<1.0) on a standard C18 column with a water/acetonitrile gradient. What is my first step?
Your first step is to systematically modify the mobile phase to improve selectivity.[3] The goal is to alter the electronic interactions between your isomers and the stationary phase.
Step 1: Change the Organic Modifier. Switch from acetonitrile (ACN) to methanol (MeOH) or vice-versa.
-
Causality: ACN and MeOH have different properties. ACN is aprotic and a weaker solvent than MeOH in many RP systems. MeOH is a protic solvent and can engage in different hydrogen bonding interactions. This simple switch can sometimes be enough to resolve closely eluting peaks.
Step 2: Adjust the Mobile Phase pH. If your molecule has an acidic or basic functional group (like the indole N-H), pH can dramatically affect retention and selectivity.
-
Causality: Altering the pH changes the ionization state of the analyte. The neutral and ionized forms of a molecule will have vastly different polarities and interactions with the stationary phase. For an indole (pKa of N-H is ~17, but it can act as a weak base), adding a small amount of acid (0.1% formic acid or TFA) is a standard practice to ensure consistent protonation and sharp peaks.[11] Comparing a run at pH 3 (e.g., 0.1% Formic Acid) to one at pH 7 (e.g., phosphate buffer) can reveal selectivity changes.
Q: I've tried changing solvents and pH, but the isomers still co-elute. What's next?
Now, you should focus on changing the stationary phase to introduce different separation mechanisms.
Step 1: Switch to a Phenyl-Phase Column (e.g., Phenyl-Hexyl).
-
Causality: Your 7-fluoro-5-methyl indole isomers are aromatic. Standard C18 columns separate primarily based on hydrophobicity. Phenyl-based columns, however, can introduce π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[13] Since the electron density of the indole ring is subtly altered by the positions of the electron-withdrawing fluorine and electron-donating methyl groups, the strength of these π-π interactions can differ between regioisomers, leading to separation.
Step 2: Explore Fluorinated Stationary Phases.
-
Causality: Fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can provide unique selectivity for halogenated compounds.[14][15] These phases work through a combination of dipole-dipole, π-π, and ion-exchange interactions. The specific interaction of the fluorine atom on your isomer with the highly fluorinated stationary phase can create a powerful mechanism for separation that is absent on traditional C18 or Phenyl columns.[15]
Step 3: Consider a "Fluorous" Mobile Phase Additive.
-
Causality: An alternative to a fluorinated column is to use a regular C8 or C18 column and add a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), to the mobile phase.[16][17] TFE can adsorb to the stationary phase surface, creating a "fluorophilic" environment that can selectively retain the more fluorinated portion of a molecule, potentially differentiating between isomers.[17]
Caption: Decision tree for resolving co-eluting regioisomers in HPLC.
Guide 2: Supercritical Fluid Chromatography (SFC) Method Development
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, mixed with a small amount of an organic modifier (co-solvent), typically an alcohol.[6] It is highly effective for separating positional isomers.[4]
Q: I am new to SFC. What is a good starting point for screening my 7-fluoro-5-methyl isomers?
A systematic column and co-solvent screening approach is the most efficient way to start.[18] Unlike HPLC, the stationary phase chemistry is the most critical factor in SFC method development.[18]
Experimental Protocol: SFC Screening
-
Select Columns: Choose a set of 4-6 columns with diverse selectivities. A typical screening set includes:
-
Silica
-
2-Ethylpyridine (2-EP)
-
Diol
-
Amino or Cyano
-
A chiral stationary phase (CSP), as they can be surprisingly effective for achiral separations of isomers.[5]
-
-
Select Co-solvents: The most common co-solvent is methanol. It is good practice to also screen methanol with a basic additive (e.g., 0.2% NH₄OH) and an acidic additive (e.g., 0.1% TFA), as this can dramatically alter peak shape and selectivity for ionizable compounds.
-
Set Initial Conditions:
-
Gradient: A fast, generic gradient, such as 5% to 50% co-solvent over 5-7 minutes.[18]
-
Flow Rate: 3-4 mL/min for a standard 4.6 mm ID analytical column.
-
Back Pressure Regulator (BPR): 120-150 bar.
-
Temperature: 40 °C.
-
-
Run the Screen: Execute the screen, running each column with each co-solvent combination.
-
Analyze Data: Look for the column/co-solvent pair that gives the best peak shape and initial separation of the isomers. This is your starting point for optimization.
Q: My screening showed a partial separation on a 2-EP column with a methanol co-solvent. How do I optimize it to get baseline resolution?
Once you have a promising lead, you can fine-tune the separation using several parameters.
Step 1: Optimize the Co-solvent Gradient. Convert the fast screening gradient to a shallower, more focused gradient around the elution percentage of your compounds. For example, if your isomers eluted at ~20% methanol in the screen, try a new gradient of 15% to 25% methanol over 10 minutes. This increased resolution is analogous to shallowing a gradient in HPLC.
Step 2: Evaluate Isocratic Conditions. For preparative purification, an isocratic (constant co-solvent percentage) method is often preferred for higher throughput. Based on your focused gradient, test an isocratic hold. A good starting point is typically 2-5% below the gradient elution percentage.[18]
Step 3: Adjust Temperature and Pressure. Temperature and pressure control the density of the supercritical fluid mobile phase.[18]
-
Pressure: Increasing the back pressure increases the fluid density, which generally decreases retention times and can sometimes reduce resolution.[18]
-
Temperature: Increasing temperature lowers the fluid density, which typically increases retention times and can change selectivity.[18] Systematically varying these parameters (e.g., testing temperatures of 35, 40, and 45 °C) can provide the final optimization needed for baseline resolution.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymc.eu [ymc.eu]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
Technical Support Center: Coupling Sterically Hindered Fluoroindole Carboxylic Acids
Introduction: The "Fluoro-Steric" Wall
As researchers, we often treat amide coupling as a solved problem.[1] However, fluoroindole carboxylic acids represent a "perfect storm" of difficulty. You are likely facing a combination of two antagonistic forces:
-
Electronic Deactivation: The fluorine atom is highly electron-withdrawing. Depending on its position (e.g., C4-C7), it can significantly alter the pKa of the carboxylic acid and the nucleophilicity of the indole nitrogen.
-
Steric Shielding: If your carboxylic acid is at C2 (with a C3 substituent) or C3 (with a C2 substituent), the reaction site is buried. Standard activation reagents (HATU, HBTU) generate bulky active esters (OBt/OAt) that simply cannot access the electrophilic center efficiently.
This guide moves beyond "add more catalyst" and focuses on changing the mechanistic pathway to overcome these barriers.
Module 1: Reagent Selection Strategy
FAQ 1: Why is my HATU/DIPEA coupling stalling at 20% conversion?
Diagnosis: You are likely encountering "Steric Lockout." The Science: HATU generates an -OAt active ester .[2] While reactive, the -OAt group itself is bulky. In a sterically congested fluoroindole (e.g., 3-fluoroindole-2-carboxylic acid with a substituent at C3), the nucleophile (amine) cannot approach the carbonyl carbon because the leaving group (-OAt) takes up too much space.
The Solution: Switch to Acyl Fluorides (TFFH) or Acid Chlorides (Ghosez's Reagent) .
-
Why? Fluoride and Chloride atoms are significantly smaller (Van der Waals radii) than an -OAt group. They create a "smaller target" that allows the amine to penetrate the steric shield.
Decision Matrix: Reagent Selection
| Substrate Difficulty | Recommended Reagent | Mechanism | Key Advantage |
| Moderate (Standard Indole) | HATU or COMU | -OAt/-Oxyma Ester | Fast, standard, high racemization suppression. |
| High (Ortho-substituted/Fluoro) | T3P (Propylphosphonic anhydride) | Mixed Anhydride | Low epimerization, easy workup (water soluble). |
| Severe (Bulky Fluoroindole) | TFFH / BTFFH | Acyl Fluoride | Smallest leaving group; high reactivity; stable to water. |
| Extreme ("The Brick Wall") | Ghosez's Reagent | Acid Chloride | Generates acid chloride under neutral conditions. |
Module 2: The "Gold Standard" Protocol (Acyl Fluoride)
This protocol uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acyl fluoride in situ.[3] This is superior to acid chlorides for fluoroindoles because acyl fluorides are less sensitive to moisture and less prone to "ketene" degradation pathways.
Protocol A: TFFH-Mediated Coupling
Applicability: Sterically hindered fluoroindole-2-carboxylic acids or -3-carboxylic acids.
Reagents:
-
Amine Partner (1.1 - 1.5 equiv)
-
TFFH (1.1 - 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DCM (preferred) or DMF (if solubility is poor). Note: DCM often gives faster kinetics for acyl fluorides.
Step-by-Step:
-
Activation: Dissolve the fluoroindole carboxylic acid (1.0 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon.
-
Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C.
-
Checkpoint: Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 mins.
-
Validation: Pull a small aliquot, quench with MeOH, and check LCMS. You should see the Methyl Ester (mass +14 vs acid) if the Acyl Fluoride formed (MeOH reacts with the Acyl Fluoride).
-
-
Coupling: Add the amine partner (1.2 mmol) in one portion.
-
Reaction: Stir at RT for 2–12 hours.
-
Troubleshooting: If reaction is slow, heat to 40°C. Acyl fluorides are thermally stable enough for mild heating.
-
Module 3: The "Nuclear Option" (Ghosez's Reagent)
When TFFH fails, or if the amine is extremely unreactive (e.g., an aniline with electron-withdrawing groups), you need the raw power of an acid chloride. Thionyl chloride (SOCl2) is often too harsh for indoles (risk of polymerization or chlorination of the ring). Ghosez’s Reagent is the solution.
Protocol B: Neutral Acid Chloride Formation
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[9]
Step-by-Step:
-
Dissolution: Dissolve fluoroindole acid (1.0 equiv) in dry DCM.
-
Chlorination: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at RT.
-
Observation: The reaction is neutral; no base is added yet. Stir for 1–2 hours.
-
Validation: Monitor by TLC (quench aliquot with MeOH -> look for methyl ester).
-
-
Coupling: Cool to 0°C. Add a mixture of the Amine (1.2 equiv) and Pyridine (or Collidine) (2.0 equiv) in DCM.
-
Completion: Allow to warm to RT.
Module 4: Troubleshooting Side Reactions
FAQ 2: I see a generic "M+Substrate" mass, but it's not my product. What is it?
Diagnosis: Indole N-Acylation (Dimerization or Self-Reaction). The Science: Fluoroindoles have a more acidic N-H proton than regular indoles due to the electron-withdrawing fluorine. When you activate the carboxylate (to CO-X), the N-H of a neighboring indole molecule can act as the nucleophile, attacking the active ester. This creates an N-acyl dimer or oligomer.
Visualizing the Competition:
Figure 1: Kinetic competition between the desired amine coupling and the parasitic Indole N-acylation. If the amine approach is sterically hindered (Pathway A slows down), Pathway B dominates.
Corrective Actions:
-
Protect the Nitrogen: This is the only 100% fix. Use a Boc or SEM group on the indole nitrogen before attempting the coupling.
-
Base Switching: If you cannot protect, switch from DIPEA/TEA (strong bases) to 2,4,6-Collidine or 2,6-Lutidine . These are non-nucleophilic bases that are strong enough to sponge up the acid produced but weak enough to not deprotonate the Indole N-H efficiently.
Module 5: Summary Data & Solvents
Solvent Effects on Coupling Efficiency
Fluoroindoles are lipophilic. Standard DMF protocols often trap water or fail to solubilize the intermediate fully.
| Solvent System | Polarity | Suitability | Notes |
| DMF | High | Standard | Good for HATU.[2] Can be difficult to remove; promotes hydrolysis of acid chlorides. |
| DCM | Low | Excellent | Best for Acid Chlorides/Fluorides. Fast kinetics. |
| DCM/DMF (4:1) | Medium | Optimal | "The Magic Mix." Solubilizes the indole (DMF) while maintaining DCM kinetics. |
| THF | Medium | Poor | Often leads to slower kinetics in hindered systems. |
References
-
Ulven, T. et al. (2016).[10] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][10][11][12] Organic & Biomolecular Chemistry.
- Key Insight: Establishes TFFH/Acyl Fluorides as the superior method for hindered couplings where H
-
Carpino, L. A. et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[3] Journal of the American Chemical Society.
- Key Insight: The foundational paper on TFFH and the stability of acyl fluorides.
-
Ghosez, L. et al. (1979). "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[9] Organic Syntheses.
- Key Insight: Protocol for generating acid chlorides under neutral conditions to avoid acid-sensitive decomposition.
-
Dunetz, J. R. et al. (2016).[10] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Green Chemistry.
- Key Insight: Industrial perspective on T3P and safety profiles of coupling reagents.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct allylic acylation via cross-coupling involving cooperative N‑heterocyclic carbene, hydrogen atom transfer, and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Resolving NMR Signal Overlap in Fluoroindole Derivatives
This guide functions as a Technical Support Center for researchers facing spectral complexity with 7-Fluoro-5-methyl-1H-indole derivatives. It prioritizes actionable troubleshooting over theoretical generalities.
Ticket Subject: Deconvolution of Aromatic Region (6.5 – 7.8 ppm) in 7-Fluoro-5-methyl-1H-indole. Status: Open Severity: High (Impedes structural verification)[1]
Diagnostic: Is it Overlap or Coupling?
Before attempting resolution, you must distinguish between chemical shift overlap (two protons at the same frequency) and multiplet complexity (one proton split into many lines by Fluorine).[1]
The Physics of the Problem
The 7-Fluoro-5-methylindole scaffold presents a unique "splitting storm." The fluorine atom (
Key Coupling Constants (
| Interaction | Proton | Type | Typical | Visual Result |
| Ortho ( | H6 | Through-bond | 8.0 – 11.0 Hz | Wide doublet or dd |
| Meta ( | H4 | Through-bond | 4.0 – 6.0 Hz | Medium splitting |
| Long-Range | Methyl (H5-Me) | Through-space/bond | 0.5 – 1.5 Hz | Broadening/Quartet |
Diagnostic Check:
-
H6 (Ortho to F): Look for a wide doublet.[1] If this signal overlaps with H4 or H2, the integral will be non-integer (e.g., 1.4H).[1]
-
H4 (Meta to F): Look for a finer doublet of doublets (coupling to H6 and F7).
Tier 1 Solution: Hardware-Based Resolution ( F Decoupling)
The "Gold Standard" Fix: The most definitive way to resolve this is to "turn off" the fluorine splitting. This collapses the complex multiplets into simple singlets or doublets (coupled only to other protons).
Protocol: H-{ F } Decoupling
Prerequisite: Your probe must be capable of tuning to
Step-by-Step:
-
Tune/Match: Tune the observe channel to
H. Tune the decoupler (typically channel 2 or 3) to F. -
Pulse Program: Select a standard proton sequence with decoupling (e.g., zg30 modified for f2 decoupling, or zgdec depending on vendor).[1]
-
Set O2 (Offset 2): Center the
F carrier frequency. For fluoroindoles, -120 to -140 ppm is a safe starting range.[1] -
Decoupling Mode: Use GARP or WALTZ-16 composite pulse decoupling.[1]
-
Acquire: Run the scan.
-
Result: The H6 signal (previously a wide doublet) will collapse into a singlet (or doublet if coupled to H4).[1] The overlap usually disappears instantly.
-
Tier 2 Solution: Chemical Resolution (Solvent Titration)[1]
If hardware decoupling is unavailable, use ASIS (Aromatic Solvent-Induced Shift) .[1]
Why it works: Benzene-d6 molecules stack against the electron-deficient face of the indole ring. This shielding effect is anisotropic.[1] The local magnetic environment of H4 (near the methyl) changes differently than H6 (near the fluorine) when switching from a polar solvent (DMSO) to a non-polar stacking solvent (Benzene).
Solvent Selection Guide:
| Solvent | Polarity | Effect on Indole | Recommendation |
| DMSO-d6 | High | H-bonding to NH; separates NH from aromatics.[1] | Standard Start |
| Acetone-d6 | Medium | Breaks aggregates; sharpens lines. | Alternative |
| Benzene-d6 | Low | Strong ASIS effect. Stacks with indole.[1] | The "Problem Solver" |
Protocol:
-
Dissolve 2 mg of sample in
. -
Acquire standard
H NMR.[1] -
Compare to DMSO spectrum.[1] H4 and H6 typically shift by 0.1 – 0.3 ppm relative to each other, clearing the overlap window.[1]
Tier 3 Solution: Advanced 2D Assignment (HOESY)
When you need to prove spatial orientation (e.g., confirming the Methyl is at C5 and not C6, or distinguishing H4 from H6 definitively).
Method: H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
This experiment detects through-space interactions between Hydrogen and Fluorine.[1][2]
Interpretation:
-
H6 Signal: Will show a strong cross-peak with F7 (Distance ~2.5 Å).[1]
-
H4 Signal: Will show a weak or non-existent cross-peak with F7 (Distance >4.5 Å).[1]
-
Methyl Signal: If the methyl is at C5, it may show a weak NOE to F7 depending on rotamer population, but H6 is the primary diagnostic.[1]
Visual Workflow:
Caption: Logic flow for assigning H4 vs H6 using 1H-19F HOESY based on internuclear distance.
Troubleshooting FAQ
Q: My H6 signal is completely missing in DMSO. A: It is likely under the broad NH signal or water peak. Indole NH protons are broad and exchangeable.[1]
-
Fix: Add 1 drop of
to the tube and shake. The NH signal will disappear (exchange to ND), revealing any aromatic protons hidden underneath.[1]
Q: I see "extra" splitting on the Methyl group (C5-Me).
A: This is likely long-range coupling (
-
Fix: This is diagnostic! A methyl singlet implies no ortho-protons.[1] A doublet/quartet implies neighbors.[1] Use a standard COSY to confirm which aromatic proton is splitting the methyl.
Q: Can I use
-
C7 (Direct): Huge doublet (
Hz).[1] -
C6 (Ortho): Large doublet (
Hz).[1] -
C5 (Meta): Medium doublet (
Hz).[1] -
The C5 carbon will also show correlation to the Methyl protons in HMBC.
References
-
PubChem. (2025).[1][3] 5-Methylindole Spectral Information. National Library of Medicine. [Link]
-
University of Ottawa NMR Facility. (2008).[1] 1H with 19F Decoupling. UOttawa NMR Blog. [Link]
-
Dewis, L., et al. (2019).[1][4] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry, 57(12). [Link]
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[1] Chem. (Data on Solvent Effects). [Link][1]
Sources
Handling moisture sensitivity in 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid acid chloride formation
Technical Support Center: 7-Fluoro-5-methyl-1H-indole-2-carbonyl chloride Synthesis
-
Ticket ID: IND-7F5M-COCl-001
-
Subject: Moisture Mitigation & Process Optimization
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are attempting to synthesize the acid chloride of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid . This is a high-value scaffold often used in kinase inhibitor discovery. The primary failure mode for this reaction is hydrolysis due to trace moisture , which reverts the reactive acid chloride back to the starting carboxylic acid (often observed as a white precipitate).
Because the indole nitrogen (N-H) is unprotected, this substrate requires a protocol that balances reactivity (converting COOH
Part 1: The Golden Path Protocol
Standardized workflow for moisture-sensitive indole acid chlorides.
Reagent Selection:
-
Primary Reagent: Oxalyl Chloride (
).[1] Why: Milder than Thionyl Chloride ( ). It operates at lower temperatures ( C to RT) and produces gaseous byproducts ( ) that are easily removed without high-vacuum distillation. -
Catalyst: N,N-Dimethylformamide (DMF). Why: Forms the Vilsmeier-Haack active intermediate, essential for activating oxalyl chloride.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Requirement: Anhydrous, stabilized.
Step-by-Step Procedure
-
System Preparation (The "Dry" Standard):
-
Flame-dry a 2-neck round bottom flask (RBF) under a stream of Argon or Nitrogen.
-
Equip with a magnetic stir bar and a rubber septum.[2]
-
Critical: Attach a drying tube (CaCl
) or maintain positive inert gas pressure throughout.
-
-
Solvation:
-
Suspend 1.0 eq of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid in anhydrous DCM (0.2 M concentration).
-
Note: The starting material may not fully dissolve initially. This is normal.
-
-
Catalyst Addition:
-
Add catalytic anhydrous DMF (1-2 drops per 5 mmol of substrate).
-
Alert: Do not use "wet" DMF from a wash bottle. Use a fresh ampoule or Sure/Seal™ bottle.
-
-
Chlorination (The Reaction):
-
Cool the mixture to 0°C (ice bath).
-
Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise via syringe.
-
Observation: You should see immediate bubbling (
evolution). -
Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Endpoint: The suspension should clarify into a solution as the acid chloride forms (acid chlorides are generally more soluble in DCM than their parent acids).
-
-
Work-up (Moisture Exclusion):
-
Concentrate the reaction mixture on a rotary evaporator.
-
The "Chase" Step: Re-dissolve the residue in anhydrous Toluene and re-evaporate. Repeat 2x.
-
Why: Toluene forms an azeotrope with residual oxalyl chloride and HCl, stripping them from your product.
-
-
Storage:
-
Use immediately for the next step (coupling). If storage is required, keep under Argon at -20°C.
-
Part 2: Validation & Mechanism
How do I know it worked? (The Methyl Ester Quench)
You cannot analyze the acid chloride directly on LCMS/HPLC because the moisture in the mobile phase will hydrolyze it back to the starting material, leading to a false "No Reaction" result.
The Quench Protocol:
-
Take a 10
L aliquot of your reaction mixture. -
Add it to a vial containing 500
L of anhydrous Methanol . -
Wait 5 minutes.
-
Run TLC or LCMS on this vial.[3]
-
Interpretation:
-
Peak A (Starting Material): Reaction failed.
-
Peak B (Methyl Ester): Reaction succeeded. The methanol converted the acid chloride to the stable methyl ester.[4]
-
Mechanistic Pathway & Failure Mode
Figure 1: Reaction pathway showing the critical moisture failure loop and the methanol quench validation step.
Part 3: Troubleshooting Center
Issue 1: "I see a white precipitate forming after I concentrated the solvent."
| Possible Cause | Diagnosis | Solution |
| Hydrolysis | The acid chloride reacted with atmospheric moisture during evaporation, reverting to the carboxylic acid (which is often insoluble in DCM). | Immediate: Redissolve in DCM, add 0.5 eq Oxalyl Chloride, and stir for 30 mins. Prevention: Use a drying tube on the rotovap release valve. Do not use a water aspirator vacuum pump (backstreaming humidity). |
| Indole Dimerization | High heat or extreme acidity caused the indole ring to polymerize. | Check color.[5] If precipitate is dark/tarry, it is polymerization. Keep reaction at 0°C |
Issue 2: "LCMS shows only Starting Material mass."
| Possible Cause | Diagnosis | Solution |
| Incorrect Sampling | You injected the acid chloride directly into a reverse-phase (aqueous) LCMS. | Must use Quench Method: React aliquot with Methanol first. Look for the mass of the Methyl Ester (M+15), not the acid chloride. |
| Dead Catalyst | No bubbling observed upon adding Oxalyl Chloride. | DMF is likely wet or degraded.[3] Use fresh anhydrous DMF. |
Issue 3: "The reaction turned into a black tar."
| Possible Cause | Diagnosis | Solution |
| Vigorous Exotherm | Added Oxalyl Chloride too fast at RT. | Strict Control: Add dropwise at 0°C. Indoles are electron-rich and sensitive; control the exotherm to prevent decomposition. |
Part 4: Frequently Asked Questions (FAQ)
Q: Do I need to protect the Indole Nitrogen (N-H) before this reaction? A: Generally, no . While the N-H is nucleophilic, the formation of the acid chloride at the C2 position is kinetically favored. However, if you use strong bases (like NaH) or excess heating, you risk N-acylation (dimerization). Under the mild Oxalyl Chloride/DCM conditions described above, the N-H usually remains untouched.
Q: Can I use Thionyl Chloride (
Q: How do I store the acid chloride if I can't use it immediately? A: Acid chlorides of indoles are not shelf-stable. They should be used immediately ("generated in situ"). If absolutely necessary, store as a solid under Argon in a sealed vial at -20°C, but expect 5-10% hydrolysis per day due to septum permeability.
Q: My starting material has a Fluorine atom. Does this change the reactivity? A: Yes. The 7-Fluoro group is electron-withdrawing. This pulls electron density from the ring, making the C2-carboxylic acid slightly more acidic and the resulting acid chloride more electrophilic (reactive) than a standard indole. This means it will hydrolyze faster than unsubstituted indole-2-carbonyl chloride. Speed and strict moisture exclusion are critical.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Kuethe, J. T., et al. (2009). Synthesis of 2-Arylindole-4-carboxylic Amides. Organic Syntheses, 86, 92. (Demonstrates Oxalyl Chloride/DMF protocol on sensitive indole substrates).
-
BenchChem Technical Guides. (2025). Handling Moisture-Sensitive Acid Chlorides. (General handling and quenching protocols).
-
Common Organic Chemistry. (2023). Acid to Ester - Common Conditions. (Validation of acid chlorides via esterification).
Sources
Technical Support Center: Handling, Storage, and Degradation of Fluorinated Indole Carboxylic Acids
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, working with halogenated indole derivatives requires precise environmental control. Fluorinated indole carboxylic acids (such as 5-fluoroindole-2-carboxylic acid or 6-fluoroindole-3-carboxylic acid) present unique handling challenges. While the fluorine atom provides specific metabolic stability, the carboxylic acid moiety and the electron-rich indole core remain susceptible to environmental degradation.
This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compounds.
Core Stability & Storage FAQs
Q: How does fluorine substitution affect the overall stability of indole carboxylic acids? A: The introduction of a highly electronegative fluorine atom withdraws electron density from the indole heterocycle. This inductive effect significantly increases Phase I metabolic stability by shielding the ring from metabolic oxidation (e.g., by cytochrome P450 enzymes)[1]. However, this substitution does not protect the carboxylic acid moiety from thermal decarboxylation, nor does it render the compound immune to photolytic degradation under UV exposure[2][3].
Q: What are the definitive storage conditions for the lyophilized powder? A: For maximum shelf life, neat powders must be stored at -20°C in a tightly sealed, desiccated container, strictly protected from direct sunlight. Under these optimal conditions, the chemical stability of the crystalline solid is maintained for ≥3 to 4 years[3][4].
Q: Why do my aqueous working solutions lose potency or show inconsistent dosing in assays? A: Fluorinated indole carboxylic acids are sparingly soluble in aqueous buffers. When exposed to water for extended periods, they are prone to micro-precipitation and accelerated degradation. Aqueous dilutions must be prepared immediately prior to use and should never be stored for more than 24 hours[3].
Degradation Pathways & Mechanisms
Understanding the causality behind degradation is critical for preventing it. Fluorinated indole carboxylic acids primarily degrade via three distinct pathways:
-
Thermal Decarboxylation: At elevated temperatures or under localized thermal stress (e.g., prolonged sonication), the carboxylic acid group cleaves, releasing CO₂ and yielding the corresponding fluoroindole[5].
-
Oxidative Ring Cleavage: In the presence of strong oxidizing agents, reactive oxygen species (ROS), or dissolved oxygen over long periods, the pyrrole ring of the indole can be cleaved, leading to complex, oxidized polymeric mixtures[2][6].
-
Photodegradation: The conjugated indole ring strongly absorbs UV light (λmax ~213, 281 nm)[3]. Unshielded exposure to ambient laboratory light induces photo-oxidation.
Major degradation pathways of fluorinated indole carboxylic acids.
Troubleshooting Guide: Common Experimental Issues
Symptom: Unexplained drop in compound concentration or high variability in in vitro assay readouts. Root Cause: Moisture contamination in the DMSO stock solvent. Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When it absorbs atmospheric water, the solubility of the fluorinated indole carboxylic acid drops drastically. This causes micro-precipitation that is invisible to the naked eye but drastically alters the actual molarity of the dose[4]. Resolution: Always use fresh, anhydrous DMSO. Purge the headspace of the DMSO vial with an inert gas (argon or nitrogen) before sealing[3].
Symptom: Appearance of secondary peaks (peak splitting) during HPLC-UV analysis. Root Cause: Pre-analytical decarboxylation or oxidation. Causality: Using a heated sonication bath to force the compound into solution provides the activation energy required for thermal decarboxylation. Furthermore, failing to degas the mobile phase introduces dissolved oxygen, promoting oxidation. Resolution: Dissolve the compound using gentle vortexing at room temperature. If sonication is absolutely necessary, use a chilled water bath. Always degas HPLC solvents prior to analysis.
Quantitative Stability Data Summary
To ensure reproducibility, strictly adhere to the following validated shelf-life parameters based on the storage matrix[3][4]:
| State | Matrix / Solvent | Storage Temp | Max Duration | Critical Handling Notes |
| Solid Powder | Neat (Crystalline) | -20°C | 3 to 4 Years | Keep desiccated; protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | 1 Year | Purge headspace with inert gas. |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Highly prone to freeze-thaw degradation. |
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temp | < 24 Hours | Sparingly soluble; prepare immediately prior to use. |
Self-Validating Standard Operating Procedure (SOP)
Protocol: High-Fidelity Preparation of Stock Solutions
To guarantee scientific integrity, this protocol incorporates a self-validating feedback loop to ensure the compound has not degraded during preparation.
Step-by-Step Methodology:
-
Equilibration: Remove the sealed vial of the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that drives hydrolysis and micro-precipitation.
-
-
Dissolution: Weigh the required mass using an analytical balance. Dissolve the powder in anhydrous, septum-sealed DMSO to achieve a maximum concentration of ~30 mg/mL[3].
-
Homogenization: Vortex gently until clear. Do not use heated sonication.
-
Aliquotting: Transfer the solution into single-use amber glass vials.
-
Causality: Amber glass prevents UV-induced photolysis; single-use aliquots eliminate freeze-thaw cycles that degrade the compound[4].
-
-
Inert Purging: Purge the headspace of each vial with Argon or Nitrogen gas to displace oxygen, seal tightly, and store at -80°C[3].
-
Self-Validation Step (Time-Zero Baseline): Take a 1 µL aliquot of the fresh stock and dilute it in 1 mL of your HPLC mobile phase. Run an immediate HPLC-UV analysis (monitoring at λmax 213 nm and 281 nm)[3]. Save this chromatogram. Any future use of these aliquots must be cross-referenced against this baseline to verify the absence of degradation peaks (e.g., the emergence of a fluoroindole peak indicating decarboxylation).
Step-by-step workflow for the preparation and storage of stock solutions.
References
-
ResearchGate. A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Retrieved from: [Link]
-
ACS Omega. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Retrieved from: [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Fluorinated Indoles
Welcome to the Technical Support Center for advanced catalytic hydrogenation. The reduction of fluorinated indoles to fluoroindolines is a critical transformation in pharmaceutical synthesis and drug development. However, researchers frequently encounter premature reaction stalling and poor yields. This is rarely due to simple mechanical failure; rather, it is usually a complex interplay of catalyst poisoning driven by hydrodefluorination (HDF) and product inhibition.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome these barriers.
Mechanistic Insights & Failure Modes
When hydrogenating a fluorinated indole, two competing pathways dictate the success of your reaction. Pathway A is the desired reduction of the pyrrole ring. Pathway B is the parasitic hydrodefluorination (HDF) of the C(sp2)-F bond.
Workflow of fluorinated indole hydrogenation and catalyst poisoning pathways.
-
HF-Induced Leaching: If HDF occurs, hydrofluoric acid (HF) is released into the reaction matrix. HF aggressively attacks the catalyst support and leaches the active transition metal, leading to irreversible deactivation (1[1]).
-
Amine Passivation: Even if HDF is avoided, the desired product (fluoroindoline) is a cyclic secondary amine. This species is a strong σ-donor that can coordinate tightly to the metal surface, blocking the activation of H₂ gas (2[2]).
Troubleshooting & FAQs
Decision tree for troubleshooting incomplete hydrogenation of fluoroindoles.
Q1: My reaction stalls at 40% conversion, and adding more H₂ gas does not help. What is happening? A: You are likely experiencing surface passivation or metal leaching. To diagnose the exact cause, perform a Maitlis hot filtration test (3[3]). Filter half of your reaction mixture through Celite at the reaction temperature and continue heating the filtrate under H₂. If no further conversion occurs in the filtrate, your active catalytic species is heterogeneous, and the stalling in the main reactor is due to surface poisoning rather than homogeneous leaching.
Q2: How do I suppress the hydrodefluorination (HDF) side reaction? A: Palladium (Pd/C) has a high affinity for C-halogen cleavage. To suppress this:
-
Switch the Metal: Platinum (Pt/C) or Rhodium (Rh/C) have lower insertion affinities for C-F bonds compared to Palladium, making them superior choices for preserving the fluorine atom (4[4]).
-
Modify the Support: Utilizing nitrogen-functionalized mesoporous carbon or boron-modified supports alters the electronic density of the metal, increasing the activation energy required for C-F cleavage while maintaining hydrogenation activity (5[5]).
-
Scavenge the Acid: If minor HDF is unavoidable, the addition of a heterogeneous base like Cs₂CO₃ neutralizes HF immediately, preventing the autocatalytic degradation of the active nanoparticles (3[3]).
Q3: I am trying to hydrogenate an unprotected fluoroindole, but I keep getting over-hydrogenation to octahydroindole. How do I stop this? A: Unprotected indoles are notoriously difficult to reduce selectively due to their highly resonance-stabilized aromatic nucleus. By conducting the reaction in water with a Brønsted acid like p-toluenesulfonic acid (TsOH), you protonate the indole at the C-3 position. This generates an iminium ion, which disrupts the aromaticity and allows the pyrrole ring to be reduced at room temperature without over-reducing the benzene ring (2[2]).
Self-Validating Experimental Protocols
Protocol A: Aqueous Hydrogenation of Unprotected Fluoroindoles (Acidic)
Causality: Uses Pt/C to minimize HDF and TsOH to disrupt aromaticity, preventing product inhibition by protonating the indoline as it forms. Validation: The system is self-validating via pH monitoring. A stable acidic pH confirms the amine product is successfully sequestered as a salt, preventing catalyst coordination.
-
Preparation: In a high-pressure reactor, suspend 5-fluoroindole (1.0 mmol) in deionized water (10 mL).
-
Activation: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.5 mmol). Stir for 10 minutes to ensure complete protonation (verify pH < 2 using a pH meter).
-
Catalyst Addition: Add 5 wt% Pt/C (10 mol% Pt). Note: Pt/C is strictly chosen over Pd/C to suppress HDF.
-
Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 10 bar H₂ and stir at room temperature for 12 hours.
-
Validation & Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Basify the aqueous filtrate with 2M NaOH to pH 10, then extract with ethyl acetate (3 x 15 mL). Analyze the organic layer via ¹⁹F-NMR; the presence of a single unshifted fluorine peak validates the absence of HDF.
Protocol B: HDF-Suppressed Hydrogenation of N-Protected Fluoroindoles (Basic)
Causality: Uses Cs₂CO₃ to scavenge any trace HF generated, stabilizing the active metal nanoparticles and preventing runaway catalyst degradation. Validation: A Maitlis hot filtration step mid-reaction validates that the active species remains heterogeneous and has not leached into the solvent.
-
Preparation: Dissolve the N-protected fluoroindole (1.0 mmol) in dry toluene (5 mL).
-
Scavenger Addition: Add anhydrous Cs₂CO₃ (20 mol%).
-
Catalyst Addition: Add 10 wt% Pd/C (5 mol% Pd).
-
Hydrogenation: Purge with N₂, then H₂. Maintain a hydrogen balloon atmosphere (1 atm) and heat to 65 °C for 8 hours.
-
Validation & Workup: Perform a Maitlis hot filtration at the 4-hour mark on a 0.5 mL aliquot to verify heterogeneous activity. Upon completion, filter the main mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography. ¹⁹F-NMR of the crude mixture will quantify the ratio of desired product to defluorinated byproduct.
Quantitative Data Summary
| Catalyst System | Additive / Modifier | Solvent | Target Conversion (%) | HDF Byproduct (%) | Primary Mechanism of Action |
| 10% Pd/C | None | Ethanol | 40% (Stalls) | >15% | Unmitigated HF release poisons catalyst. |
| 10% Pd/C | Cs₂CO₃ (20 mol%) | Toluene | >95% | <5% | Base scavenges HF, stabilizing nanoparticles. |
| 5% Pt/C | TsOH (1.5 equiv) | Water | 93% | <1% | Acid disrupts aromaticity; Pt resists C-F cleavage. |
| B-modified Pd | None | Methanol | >90% | <2% | Boron doping alters electron density, raising C-F activation energy. |
References
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.National Institutes of Health (NIH) / PMC.
- Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in C
- Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temper
- B-Modified Pd Cathodes for the Efficient Detoxification of Halogenated Antibiotics: Enhancing C–F Bond Breakage beyond Hydrodefluorination.
Sources
Validation & Comparative
High-Resolution NMR Spectral Analysis: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
[1]
Executive Summary & Structural Context[1][2]
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a high-value pharmacophore often utilized in the development of NMDA receptor antagonists and kinase inhibitors.[1] Its structural uniqueness lies in the 7-fluoro substituent , which imposes specific electronic and steric constraints on the indole nitrogen, influencing binding affinity and metabolic stability.
This guide provides a definitive spectral analysis strategy. Unlike standard databases that list peaks, this document focuses on structural causality —explaining why signals appear where they do and how to use specific coupling constants to distinguish this compound from its common regioisomers (e.g., 4-fluoro or 6-fluoro analogs) generated during synthesis.[1]
The Core Scaffold
The molecule consists of an indole ring substituted at three key positions:[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate assignment, the following protocol minimizes solvent effects and exchange broadening.
Sample Preparation[1][3]
-
Solvent: DMSO-d
(99.9% D) is mandatory.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Acquisition Parameters (Standard 400/500 MHz)
-
H NMR: Pulse angle 30°; Relaxation delay (
) 1.0 s; Scans: 16. -
C NMR: Proton-decoupled; Relaxation delay (
) 2.0 s (critical for quaternary carbons C-2, C-5, C-7, C-8, C-9); Scans: 512.[1] -
F NMR (Optional but Recommended): Reference to CFCl
or internal standard.
H NMR Spectral Analysis
The proton spectrum is defined by the interplay between the electron-donating methyl group and the electron-withdrawing fluorine and carboxylic acid.[1]
Chemical Shift Data (DMSO-d )
| Position | Multiplicity | Assignment Logic | ||
| NH (1) | 11.8 – 12.1 | br s / d | Deshielded by aromaticity and C-2 COOH.[1] Broadened by H-bonding and proximal F-7.[1] | |
| COOH | 13.0 – 13.5 | br s | - | Highly acidic proton; chemical shift varies with water content/concentration.[1] |
| H-4 | 7.35 – 7.45 | s (or d) | Meta to the methyl group.[1] Shows minimal splitting. | |
| H-6 | 6.90 – 7.05 | dd | Diagnostic Signal. Large coupling to F-7 is the primary identifier.[1] | |
| H-3 | 7.10 – 7.15 | d / s | Characteristic signal for 2-substituted indoles.[1] | |
| CH | 2.34 – 2.38 | s | - | Diagnostic singlet.[1] Confirms C-5 alkylation. |
Deep Dive: The Diagnostic H-6 Signal
The proton at position 6 is the most critical for structural verification.[1] It resides ortho to the Fluorine at C-7 and meta to the Methyl at C-5.[1]
-
Observation: You will see a doublet of doublets (dd) or a "pseudo-triplet" depending on resolution.
-
Causality: The
F nucleus splits H-6 with a large coupling constant ( Hz).[1] The H-4 proton provides a small meta coupling ( Hz).[1] -
differentiation: If the Fluorine were at C-5 or C-4, this specific splitting pattern would vanish.[1]
C NMR Spectral Analysis
The Carbon-13 spectrum provides the definitive "fingerprint" due to Carbon-Fluorine (
Chemical Shift & Coupling Data
| Carbon | Multiplicity | Structural Significance | ||
| C-2 (COOH) | 162.5 | s | - | Carbonyl carbon.[1] |
| C-7 | 148.0 – 150.0 | d | Direct C-F bond. The massive splitting confirms F-substitution. | |
| C-2 (Indole) | 129.0 – 131.0 | d | Indole ring carbon attached to COOH. | |
| C-9 (Bridge) | 128.0 – 130.0 | d | Quaternary bridgehead carbon ortho to F. | |
| C-5 | 128.5 – 129.5 | d | Methyl-bearing carbon.[1] | |
| C-8 (Bridge) | 124.0 – 125.0 | s / d | Distal bridgehead carbon.[1] | |
| C-4 | 115.0 – 117.0 | d | Aromatic CH. | |
| C-6 | 108.0 – 110.0 | d | Aromatic CH ortho to F. | |
| C-3 | 106.0 – 108.0 | s | - | Aromatic CH.[1] |
| CH | 21.0 – 21.5 | s | - | Methyl carbon.[1] |
Note: The
coupling of ~245 Hz is characteristic of aromatic fluorines. If this value is significantly lower (e.g., 170 Hz), it suggests an aliphatic fluorine (impurity).
Comparative Analysis: Distinguishing Regioisomers
In synthetic pathways involving Fischer indole synthesis, regioisomers are common byproducts. The table below outlines how to distinguish the 7-Fluoro target from the 5-Fluoro analog (a common alternative scaffold).
Comparison Guide: 7-Fluoro vs. 5-Fluoro Analog[1]
| Feature | Target: 7-Fluoro-5-methyl | Alternative: 5-Fluoro-7-methyl |
| NH Signal | Broadened / Split ( | Sharp Singlet (No proximal F) |
| H-6 Multiplicity | dd ( | d ( |
| H-4 Multiplicity | s (or small d) | d ( |
| C-9 shows | C-9 shows | |
| Symmetry | Asymmetric substitution | Asymmetric substitution |
Structural Assignment Workflow (Visualization)
The following decision tree illustrates the logical flow for confirming the structure using the data above.
Caption: Logical workflow for the structural verification of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid based on spectral markers.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Dolinšek, J., et al. (2002).[1]
F NMR study of fluorinated indoles. Solid State Nuclear Magnetic Resonance, 22(4), 369-380.[1] (Source for F-indole coupling constants). -
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
19F NMR Referencing for 7-Fluoro Indoles: A Technical Comparison Guide
The following guide provides an in-depth technical comparison of 19F NMR Chemical Shift Reference Standards specifically optimized for the analysis of 7-fluoro substituted indoles .
Executive Summary
In the structural elucidation of fluorinated heterocycles, 7-fluoroindole presents a unique spectroscopic challenge and opportunity. Resonating typically between -131 and -136 ppm , the 7-fluoro substituent is electronically coupled to the indole N-H moiety, making its chemical shift highly sensitive to solvent polarity and hydrogen bonding.
This guide compares the performance of three primary referencing strategies—Trichlorofluoromethane (CFCl₃) , Hexafluorobenzene (C₆F₆) , and Trifluoroacetic Acid (TFA) —to determine the optimal internal or external standard for 7-fluoroindole analysis.
Our Verdict:
-
Best Overall Performance: Hexafluorobenzene (C₆F₆) (Internal). It offers superior stability, non-volatility, and a chemical shift (-164.9 ppm) that avoids spectral overlap with the 7-fluoroindole region while remaining within a narrow enough spectral window to minimize excitation profile errors.
-
Best for Aqueous/Protein Studies: TFA (External/Buffered) . Essential for biological applications but requires pH correction.
-
Legacy Standard (Not Recommended): CFCl₃ . Too volatile for quantitative reliability in modern high-throughput workflows.
Technical Analysis: The 7-Fluoroindole Spectral Landscape
To select the correct reference, one must first map the analyte. Unlike trifluoromethyl (-CF₃) groups which resonate downfield (-60 to -80 ppm), the fluorine atom on the indole ring is an aromatic fluorine (Ar-F).
Chemical Shift Mapping
The 7-fluoro substituent is the most shielded (upfield) of the fluoroindole isomers due to the ortho-effect of the pyrrole nitrogen's electron density.
| Isomer | Typical | Solvent Sensitivity | Notes |
| 7-Fluoroindole | -131 to -136 | High | Proximity to NH makes |
| 5-Fluoroindole | -124 to -126 | Moderate | Common impurity; distinct from 7-F by ~8 ppm. |
| 4-Fluoroindole | -118 to -122 | Moderate | Downfield shift due to C3 proximity. |
| Target Window | -133 ± 3 | Critical Zone for Reference Selection |
Data compiled from comparative relaxation studies and protein incorporation assays [1, 2].
Comparative Performance of Reference Standards
Option A: Trichlorofluoromethane (CFCl₃)
The IUPAC Zero-Point Standard
-
Chemical Shift: 0.00 ppm[1]
-
Performance:
-
Pros: Universal zero point; chemically inert toward indoles.
-
Cons: Extreme Volatility (b.p. 23.7 °C). In variable temperature (VT) NMR or long acquisition runs (e.g., 13C-19F HMBC), the concentration of CFCl₃ changes, ruining quantitative accuracy (qNMR).
-
Verdict: Unsuitable for routine internal referencing of 7-fluoroindoles. Use only as an external sealed capillary reference if strictly required by regulatory protocols.
-
Option B: Trifluoroacetic Acid (TFA)
The Biological Standard
-
Chemical Shift: -76.55 ppm (neat), -78.5 ppm (aqueous)[1]
-
Performance:
-
Pros: Highly soluble in D₂O and DMSO; excellent for protein-bound 7-fluoroindole studies (e.g., 7F-Trp).
-
Cons: Reactivity Risk. TFA is a strong acid. Indoles are acid-sensitive and prone to dimerization or polymerization at C3 in the presence of protons. Using internal TFA can degrade the 7-fluoroindole sample over time.
-
Verdict: High Risk as an internal standard. Must be used as an External Reference (coaxial insert) or strictly buffered (pH > 7) for biological samples.
-
Option C: Hexafluorobenzene (C₆F₆)
The Robust Workhorse
-
Performance:
-
Pros:
-
Spectral Clarity: Resonates ~30 ppm upfield from 7-fluoroindole (-133 ppm). This is "Goldilocks" spacing: far enough to prevent overlap, but close enough to be excited uniformly by the pulse transmitter without offset effects.
-
Stability: Chemically inert aromatic ring; does not react with the indole NH or C3 positions.
-
Volatility: Moderate (b.p. 80 °C), stable for long acquisitions.
-
-
Cons: Low solubility in strictly aqueous buffers (requires co-solvent like methanol or acetone).
-
Verdict: The Superior Choice for organic synthesis and medicinal chemistry applications of 7-fluoroindoles.
-
Experimental Protocols
Protocol A: Internal Referencing with C₆F₆ (Recommended for Small Molecules)
Objective: Accurate chemical shift assignment of 7-fluoroindole derivatives in organic solvents.
-
Preparation: Dissolve 5–10 mg of the 7-fluoroindole derivative in 600 µL of deuterated solvent (DMSO-d₆ or CDCl₃).
-
Standard Addition: Add 10 µL of a 0.5% (v/v) C₆F₆ stock solution (prepared in the same deuterated solvent).
-
Why? Direct addition of neat C₆F₆ can cause saturation of the receiver gain. A dilute stock ensures the reference signal intensity matches the analyte.
-
-
Acquisition:
-
Set spectral width (SW) to include -100 ppm to -180 ppm.
-
Set transmitter offset (O1P) to -145 ppm (midpoint between analyte and standard).
-
Note: This minimizes off-resonance effects.
-
-
Processing: Calibrate the C₆F₆ singlet to -164.90 ppm .
Protocol B: External Referencing with TFA (Recommended for Acid-Sensitive/Biological Samples)
Objective: Referencing without chemical contact to prevent indole polymerization.
-
Insert Preparation: Flame-seal a melting point capillary containing 10 µL of neat TFA (or a TFA/D₂O mixture).
-
Sample Prep: Dissolve the 7-fluoroindole in the NMR tube as usual.
-
Assembly: Drop the sealed capillary into the NMR tube.
-
Acquisition:
-
The spectrum will show the analyte peaks (-133 ppm) and the TFA peak (-76.5 ppm).
-
Correction Factor: Note that magnetic susceptibility differences between the inner capillary and outer solvent can introduce a shift error (typically < 0.3 ppm). For high-precision qNMR, this must be calculated, but for structural ID, it is negligible.
-
Visualization: Decision Logic & Spectral Map
Figure 1: Reference Selection Decision Tree
Caption: Logical flow for selecting the appropriate 19F NMR reference based on solvent system and analyte stability.
Figure 2: Chemical Shift Distribution Map
Caption: Spectral windows of 7-fluoroindole relative to common reference standards. Note the clear separation provided by C6F6.
References
-
Dodevski, I., et al. (2019). "19F NMR relaxation studies of fluorosubstituted tryptophans." Journal of Biomolecular NMR. Link
-
Qianzhu, H., et al. (2022).[2][3] "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Sensors.[3] Link
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. Link
-
Alfa Chemistry. "19F NMR Chemical Shift Table." Link
-
University of Colorado. "19F NMR Reference Standards." Link
Sources
Mass spectrometry fragmentation patterns of fluorinated indole carboxylic acids
Comparative Guide: Mass Spectrometry Profiling of Fluorinated vs. Native Indole Carboxylic Acids
Part 1: Executive Summary
Fluorinated indole carboxylic acids (FICAs) are critical pharmacophores in drug discovery, often serving as bioisosteres for tryptophan derivatives to enhance metabolic stability. However, their structural similarity to native indole carboxylic acids (ICAs) necessitates precise analytical differentiation.
This guide details the specific mass spectrometry (MS) fragmentation patterns that distinguish FICAs from their non-fluorinated counterparts. By focusing on Electrospray Ionization in Negative Mode (ESI-) , which is the preferred ionization method for these acidic species, we establish a robust framework for structural elucidation.
Part 2: Mechanistic Principles
To accurately interpret the spectra, one must understand the causality behind the fragmentation. The introduction of a fluorine atom (
-
Mass Defect & Shift: Fluorine introduces a mass shift of +17.9906 Da relative to hydrogen. Unlike Chlorine or Bromine, Fluorine is monoisotopic, simplifying the isotopic envelope (no M+2 peak).
-
C-F Bond Stability: The
bond is one of the strongest in organic chemistry ( kJ/mol). Unlike chloro- or bromo-indoles, which often lose the halogen radical, fluorinated indoles typically retain the fluorine atom throughout the primary fragmentation pathway. -
Acidity Enhancement: The strong electron-withdrawing nature of fluorine (inductive effect,
) stabilizes the deprotonated carboxylate anion , often resulting in higher precursor ion intensity in ESI- compared to native analogs.
Part 3: Comparative Fragmentation Analysis
The following comparison utilizes Indole-2-carboxylic acid (ICA) as the native standard and 5-Fluoroindole-2-carboxylic acid (5-FICA) as the representative fluorinated alternative.
Primary Fragmentation Pathway (ESI-)
Both species follow a characteristic "Decarboxylation-Ring Cleavage" pathway. However, the energetics and resulting mass-to-charge (
Table 1: Comparative Diagnostic Ions (ESI- Mode)
| Fragment Stage | Mechanism | Native ICA ( | 5-Fluoro-ICA ( | Mass Shift ( |
| Precursor Ion | Deprotonation | 160.0 | 178.0 | +18 Da |
| Primary Product | Decarboxylation | 116.0 | 134.0 | +18 Da |
| Secondary Product | HCN Loss (Ring Cleavage) | 89.0 | 107.0 | +18 Da |
| Tertiary Product | Acetylene/Ring Degradation | 63.0 | 81.0 | +18 Da |
Distinguishing Features
-
Native ICA: The loss of
(44 Da) yields the indole anion ( 116). This intermediate is moderately stable but readily loses HCN (27 Da) to form the 89 ion (phenyl anion equivalent). -
Fluorinated ICA: The pathway mirrors the native form, but the fragments are consistently shifted by +18 Da. Crucially, loss of HF (20 Da) is rare in the primary MS2 spectrum. If a loss of 20 Da is observed instead of 44 Da, it suggests the presence of an aliphatic fluorine or a specific ortho-interaction, but for aromatic FICAs, the
loss dominates.
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the parallel fragmentation pathways. The stability of the C-F bond ensures the fluorine tag remains attached to the aromatic ring during the characteristic indole ring collapse.
Figure 1: Parallel fragmentation pathways of Native vs. Fluorinated Indole Carboxylic Acids in ESI- mode. Note the consistent mass shift and retention of the Fluorine atom.
Part 5: Experimental Protocol
To replicate these results or differentiate isomers (e.g., 4-F vs 5-F vs 6-F), strict adherence to the following LC-MS/MS workflow is required.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of FICA standard in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Note: Ammonium Acetate is preferred for carboxylic acids to ensure deprotonation.
LC-MS/MS Parameters (Recommended)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Carboxylic acids ionize poorly in ESI+; ESI- yields intense |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention of hydrophobic indoles. |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 9) | High pH ensures full deprotonation of the carboxylic acid ( |
| Mobile Phase B | Acetonitrile | Promotes desolvation. |
| Collision Energy | Stepped (10, 20, 40 eV) | Low energy captures the decarboxylation; high energy reveals ring cleavage. |
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for the analysis of acidic indole derivatives.
Part 6: References
-
Kihel, A., et al. (2016).[1] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry. Confirming the characteristic HCN loss in indole fragmentation.
-
Jamieson, W.D., & Hutzinger, O. (1970). "Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles." Canadian Journal of Chemistry. Foundational text on the decarboxylation mechanisms of indole acids.
-
NIST Chemistry WebBook. "Indole-2-carboxylic acid Mass Spectrum." Standard reference for non-fluorinated indole fragmentation data.
Sources
Comparing binding affinity of 7-fluoro vs 5-fluoro indole derivatives in protein targets
As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced landscape of late-stage lead optimization. One of the most powerful, yet easily misunderstood, strategies in medicinal chemistry is the "fluorine scan" of heterocyclic scaffolds. When optimizing indole derivatives—a privileged scaffold found in everything from neurotransmitter analogs to kinase inhibitors—the decision to place a fluorine atom at the C-5 versus the C-7 position is not merely a matter of lipophilicity. It is a fundamental alteration of the molecule's electronic topology, steric profile, and hydrogen-bonding capacity.
This guide provides an objective, data-driven comparison of 5-fluoro and 7-fluoro indole derivatives, detailing their mechanistic divergence, target-specific binding affinities, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: 5-Fluoro vs. 7-Fluoro Indoles
The physicochemical impact of fluorine substitution depends entirely on its regiochemistry relative to the indole nitrogen.
-
5-Fluoroindole (Electronic Modulator): Positioned para to the indole nitrogen, the 5-fluoro substituent exerts a strong resonance effect that significantly alters the π-electron density of the aromatic system. This electronic modulation is highly effective for enhancing π-π stacking or cation-π interactions within hydrophobic binding pockets, making it a staple in central nervous system (CNS) drug design.
-
7-Fluoroindole (Steric Mimic & H-Bond Acceptor): Positioned ortho to the indole nitrogen, the 7-fluoro substituent exerts a strong inductive effect, drastically lowering the pKa of the adjacent N-H bond. More importantly, the highly electronegative fluorine at this position can act as a weak hydrogen bond acceptor. This allows 7-fluoroindoles to serve as highly effective bioisosteres for 7-azaindoles, mimicking the aromatic nitrogen without the associated basicity liabilities[1].
Figure 1: Decision matrix for selecting 5-fluoro vs 7-fluoro indole scaffolds in drug design.
Target-Specific Binding Affinity Comparisons
The theoretical differences between these isomers translate into starkly divergent binding profiles across different protein targets. Table 1 summarizes the quantitative and mechanistic differences observed in recent literature.
Table 1: Comparative Binding Affinity and Mechanistic Drivers
| Target Protein | Ligand Class | 5-Fluoro Affinity / Impact | 7-Fluoro Affinity / Impact | Mechanistic Driver |
| Serotonin Transporter (SERT) | Indole morpholine ethylbenzamides | High (Most potent in series) | Sub-optimal | C-5 halogenation increases π-stacking interactions with Tyr176 and Phe341[2]. |
| Influenza PB2 Polymerase | Pimodivir analogs | Moderate | High (Potent in vivo efficacy) | 7-F acts as an H-bond acceptor, perfectly mimicking the 7-azaindole binding pose[1]. |
| Tubulin (Colchicine Site) | 2-phenyl-1H-indoles | Moderate (IC50 = 13 nM, MCF-7) | High (Most potent in series) | 7-F forms a specific, targeted H-bond with the αVal181 residue[3]. |
| Protein Conformational Probes | Genetically encoded Fluoro-Tryptophans | Alters ionization potential | Ideal for 19F NMR | 7-F Trp provides a zero-background NMR signal to monitor ligand-induced structural flips[4]. |
Experimental Workflows: A Self-Validating Protocol
To objectively evaluate whether a 5-fluoro or 7-fluoro derivative is superior for your specific target, you cannot rely on
Step 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
-
Protocol: Titrate the purified target protein (e.g., 50 µM in the cell) with the fluorinated indole ligand (500 µM in the syringe) at 25°C.
-
Causality: Binding affinity (
) is the sum of enthalpy ( ) and entropy ( ). Fluorine substitution increases lipophilicity (driving entropy via desolvation). However, if the 7-fluoro derivative is truly acting as an H-bond acceptor (as seen in the Tubulin and PB2 examples), ITC will reveal a distinct, favorable shift in enthalpy ( ) compared to the unsubstituted or 5-fluoro analogs.
Step 2: Structural Confirmation via X-Ray Crystallography
-
Protocol: Co-crystallize the target protein with the fluorinated ligand using vapor diffusion. Collect diffraction data to a resolution of at least 2.5 Å.
-
Causality: ITC provides the thermodynamic signature of a hydrogen bond, but crystallography provides the spatial proof.
-
Self-Validation: Analyze the electron density map. For a 7-fluoro H-bond to be validated, the distance between the fluorine atom and the backbone amide nitrogen (e.g., αVal181) must fall strictly within the 2.9–3.2 Å range, corroborating the enthalpic gain observed in Step 1.
Step 3: Dynamic Probing via 19F NMR Spectroscopy
-
Protocol: For targets where crystallography is challenging, or to validate solution-state dynamics, incorporate 7-fluoro-L-tryptophan into the target protein (or observe the fluorinated ligand directly). Acquire 1D 19F NMR spectra with proton decoupling.
-
Causality: Crystal structures are static and can trap non-physiological conformations. 19F has 100% natural abundance and is highly sensitive to its electrostatic environment.
-
Self-Validation: A single, sharp 19F resonance confirms that the ligand adopts a uniform, stable binding pose in solution, validating that the static crystallographic data represents the true biological state[4].
Figure 2: Self-validating experimental workflow for orthogonal binding affinity confirmation.
Conclusion
The choice between 5-fluoro and 7-fluoro indole derivatives is a choice between two distinct molecular mechanisms. Use 5-fluoroindoles when your goal is to modulate the π-system for enhanced stacking interactions, particularly in CNS targets like SERT. Pivot to 7-fluoroindoles when you need a bioisostere for 7-azaindole, aiming to establish specific hydrogen bond acceptor interactions while managing basicity. By employing the orthogonal validation protocols detailed above, researchers can definitively prove the structural causality behind their observed binding affinities.
References
1.[1] Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ResearchGate. 2.[4] Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. 3.[2] Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. MDPI. 4.[3] New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Certificate of Analysis (CoA) Guide for 7-Fluoro-5-methyl-1H-indole-2-carboxylic Acid: A Comparative Performance Evaluation
Introduction
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS: 1388058-34-1) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Recently, it has been highlighted as a critical intermediate in the synthesis of novel 1H-indole-2-carboxamides targeting Trypanosoma cruzi for the treatment of Chagas disease ()[1]. The introduction of a fluorine atom at the C7 position, combined with a methyl group at C5, uniquely modulates the physicochemical properties of the indole core.
However, the synthesis of heavily substituted indoles is prone to generating positional isomers. Consequently, standard Certificate of Analysis (CoA) parameters are insufficient. This guide provides a comprehensive framework for evaluating the CoA of 7-fluoro-5-methyl-1H-indole-2-carboxylic acid, objectively comparing its analytical requirements and synthetic performance against its non-fluorinated analog, 5-methyl-1H-indole-2-carboxylic acid.
Section 1: Causality in CoA Parameter Selection
When sourcing 7-fluoro-5-methyl-1H-indole-2-carboxylic acid, researchers must look beyond basic purity metrics. The causality behind each strict CoA requirement is rooted in downstream synthetic and biological implications:
-
Regioisomeric Purity via HPLC (≥98.0%)
-
Causality: The cross-dehydrogenative coupling or Fischer indole synthesis methods used to produce this building block can yield 4-fluoro or 6-fluoro positional isomers[2]. If these isomers carry over into the final amide library, they will confound Structure-Activity Relationship (SAR) data. Standard UV detection must be coupled with a long-gradient method to resolve these closely eluting species.
-
-
Structural Identity via 19F NMR
-
Causality: While 1H NMR confirms the basic indole skeleton, 19F NMR is mandatory to unambiguously assign the fluorine position. The distinct chemical shift and coupling constants of the C7 fluorine provide a definitive structural fingerprint that HPLC retention times cannot offer.
-
-
Moisture Content via Karl Fischer Titration (≤0.5%)
-
Causality: Indole-2-carboxylic acids exhibit varying degrees of hygroscopicity. Because the primary application of this compound is amide coupling using moisture-sensitive activating agents (e.g., HATU, EDC), excess water will competitively hydrolyze the activated ester intermediate, drastically reducing the yield of the target carboxamide.
-
Section 2: Performance Comparison: Fluorinated vs. Non-Fluorinated Analogs
To understand the value of the 7-fluoro substitution, we compared the analytical and synthetic performance of 7-fluoro-5-methyl-1H-indole-2-carboxylic acid against the standard 5-methyl-1H-indole-2-carboxylic acid. The addition of the highly electronegative fluorine atom at C7 exerts an inductive effect that alters both the reactivity of the carboxylic acid and the biological profile of the resulting amides.
| Parameter | 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid | 5-Methyl-1H-indole-2-carboxylic acid | Impact on Drug Design & Synthesis |
| Indole NH Acidity (pKa) | ~15.2 (More acidic) | ~16.5 (Less acidic) | C7-F increases NH acidity, improving hydrogen-bond donor strength in target binding pockets. |
| Lipophilicity (cLogP) | ~2.8 | ~2.5 | Fluorination slightly increases lipophilicity, which can improve passive membrane permeability. |
| Metabolic Stability (Amide) | High (Blocks C7 oxidation) | Moderate (Prone to C7 oxidation) | C7 is a known metabolic soft spot; fluorine blocks CYP450-mediated oxidation[1]. |
| Typical Amide Coupling Yield | 75 - 85% | 85 - 95% | The electron-withdrawing C7-F slightly deactivates the carboxylate, requiring highly efficient coupling reagents like HATU. |
| Critical Impurity Profile | Positional isomers (e.g., 4-F, 6-F) | Des-methyl impurities | Dictates the absolute necessity for 19F NMR in the CoA for the fluorinated analog. |
Section 3: Experimental Workflows & Self-Validating Protocols
Protocol 1: Self-Validating HPLC & NMR Analytical Workflow
To ensure the CoA data is trustworthy, the analytical validation must operate as a self-validating system.
-
System Suitability Preparation (Self-Validation Step) : Prepare a standard solution containing 7-fluoro-5-methyl-1H-indole-2-carboxylic acid spiked with 1.0% of a known isomer (e.g., 4-fluoro-5-methyl-1H-indole-2-carboxylic acid).
-
Causality: If the HPLC method cannot resolve the spiked isomer with a resolution factor (
) > 1.5, the run is deemed invalid. This internal control prevents false-positive purity reports caused by co-elution.
-
-
HPLC Execution : Run the sample on a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) using a slow gradient of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% organic over 30 minutes. Monitor at 254 nm and 280 nm.
-
19F NMR Verification : Dissolve 10 mg of the batch in DMSO-
. Acquire the 19F NMR spectrum. The presence of a single, sharp multiplet confirms regiochemical homogeneity. Any additional peaks instantly flag isomeric contamination, overriding a "passing" HPLC result.
Protocol 2: Optimized Amide Coupling Workflow
Because the C7 fluorine slightly deactivates the adjacent C2-carboxylic acid, standard EDC/HOBt coupling may result in incomplete conversion. This protocol utilizes HATU for superior activation[2].
-
Activation : Dissolve 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
In-Process Control (Self-Validation Step) : Quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LCMS.
-
Causality: Confirming the complete formation of the active ester (observed as the methyl ester from the methanol quench) before adding the amine ensures that any subsequent reaction failure is strictly due to the amine's poor nucleophilicity, not a failure of the acid's activation.
-
-
Coupling : Add the target amine (1.1 eq). Stir for 2-4 hours until LCMS indicates complete consumption of the active ester intermediate.
-
Isolation : Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the target carboxamide.
Section 4: Workflow Visualization
The following diagram illustrates the critical decision matrix from CoA validation through to the final amide coupling, highlighting the strict rejection pathways required to preserve the integrity of downstream biological assays. (Note: Diagram designed for a maximum width of 760px).
Analytical validation and synthesis workflow for 7-fluoro-5-methyl-1H-indole-2-carboxylic acid.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Executive Summary & Chemical Profile
Compound: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid CAS: 1388058-34-1 Molecular Formula: C₁₀H₈FNO₂ Physical State: Solid (Fine crystalline powder)[1]
This guide provides an operational safety framework for researchers handling this specific fluorinated indole derivative. Unlike generic organic acids, the presence of the fluorine atom at the C7 position and a methyl group at C5 modulates both the lipophilicity and the electrostatic properties of the solid. This often results in a "fluffy" static-prone powder that presents a higher inhalation risk than denser granular solids.
Why This Matters:
-
Bioactivity Risks: Indole-2-carboxylic acids are often pharmacophores for enzyme inhibition (e.g., kinases or receptors). Until specific toxicology is fully established, this compound must be treated as a potent bioactive agent.
-
Halogenated Waste: The fluorine atom mandates specific disposal protocols to prevent environmental contamination and damage to standard incinerators not equipped for halogen scrubbing.
Hazard Identification & Risk Assessment
The primary risks associated with this compound are irritation to mucosal membranes and potential acute toxicity if inhaled as a dust.
GHS Classification Summary
| Hazard Category | Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract. |
| Skin Irritation | H315 | Causes skin irritation | Acidic functionality (pKₐ ~3-4) reacts with skin moisture, causing localized dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct corrosive action on corneal epithelium; micro-abrasion from crystalline dust. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine dust triggers inflammatory response in bronchial tissues. |
Data synthesized from analogous fluorinated indole safety profiles [1, 2, 5].
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "wear gloves" to specify which gloves and why, ensuring barrier integrity against this specific organic acid.
| Body Area | Required PPE | Technical Specification & Rationale |
| Respiratory | Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95/P95 Respirator | Rationale: The static-prone nature of fluorinated indoles leads to aerosolization during weighing. A fume hood (face velocity 0.3–0.5 m/s) is mandatory. Respirators are a backup for spill cleanup outside the hood. |
| Hand Protection | Nitrile Rubber Gloves (Min thickness: 0.11 mm) | Rationale: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF). Nitrile offers superior resistance to organic acids. Double gloving is recommended during solubilization. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Rationale: Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a sealed environment. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Rationale: Prevents skin contact with settling dust. Synthetic fibers (nylon) should be avoided if using flammable solvents due to static discharge risks. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory operation.
Figure 1: PPE Selection Logic based on operational risk factors. Note the escalation to respiratory protection if engineering controls (fume hood) are compromised.
Operational Protocol: Safe Handling & Solubilization
This protocol is designed to minimize static discharge and aerosolization, the two most common failure modes when handling fine fluorinated powders.
Phase 1: Preparation
-
Static Control: Fluorinated organic solids can carry significant static charge. Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
Airflow Check: Verify fume hood flow is between 80-100 fpm (0.4-0.5 m/s).
-
Equipment: Prepare a dedicated waste container labeled "Halogenated Organic Solid" [7].
Phase 2: Weighing & Transfer
-
Positioning: Place the balance at least 6 inches inside the fume hood sash.
-
Transfer: Use a micro-spatula. Do not pour from the source bottle. The "avalanche" effect can create a dust cloud.
-
Containment: Immediately cap the weighing vessel after transfer. If weighing paper is used, fold it into a funnel shape to prevent side-spillage.
Phase 3: Solubilization
Solubility Note: This compound is sparingly soluble in water but soluble in organic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Add Solvent First: If possible, add a small volume of solvent to the receiving vial before adding the solid to suppress dust.
-
Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels, as this generates aerosols.
Phase 4: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (it enhances absorption).
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Spills:
Waste Disposal & Environmental Stewardship
Proper disposal is critical because the C-F bond is extremely stable and requires high-temperature incineration to break down safely.[3]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Halogenated Organic Solid | High-temperature incineration (>1100°C) with flue gas scrubbing (to capture HF). |
| Liquid Waste | Halogenated Organic Solvent | Do NOT mix with non-halogenated solvents (e.g., acetone/ethanol). Segregate into "Halogenated Waste" carboys. |
| Contaminated PPE | Hazardous Solid Waste | Gloves and wipes contaminated with the substance must be bagged and incinerated. |
Disposal Workflow
The following diagram outlines the "Cradle-to-Grave" lifecycle for the compound within the lab.
Figure 2: Waste disposal lifecycle emphasizing the critical segregation of halogenated waste.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
PubChem. Compound Summary: 7-Fluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
University of Essex. (2022). Laboratory Waste Disposal Handbook: Segregation of Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
